XL413 hydrochloride
Description
Properties
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDKJUKLBNARIZ-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337269 | |
| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169562-71-3, 2062200-97-7 | |
| Record name | BMS-863233 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-863233 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
XL413 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective, orally active small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and is frequently overexpressed in a variety of human cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive overview of the mechanism of action of XL413, summarizing key preclinical data, experimental methodologies, and the core signaling pathways involved.
Core Mechanism of Action: Inhibition of the DDK Kinase Complex
XL413 exerts its biological effects by targeting CDC7 kinase, a critical regulator of the cell cycle. CDC7 forms a heterodimeric complex with its regulatory subunit, Dbf4, creating the active Dbf4-dependent kinase (DDK).[3] This DDK complex is essential for the transition from the G1 to the S phase of the cell cycle.
The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] This phosphorylation event is a prerequisite for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.
XL413 acts as an ATP-competitive inhibitor of CDC7, binding to the kinase domain and preventing the phosphorylation of its substrates, most notably MCM2.[6][7] By inhibiting DDK activity, XL413 effectively blocks the firing of replication origins. This leads to a modified S phase progression, subsequent cell cycle arrest, and, in many cancer cell lines, the induction of apoptotic cell death.[8][9]
Caption: CDC7 signaling pathway and the inhibitory action of XL413.
Quantitative Biological Activity
XL413 has been demonstrated to be a highly potent inhibitor of CDC7 with significant selectivity over other kinases. Its activity has been characterized both in biochemical assays and in various cancer cell lines.
Biochemical Potency and Selectivity
The inhibitory concentration (IC50) of XL413 against CDC7 and a panel of other kinases highlights its specificity.
| Target Kinase | IC50 (nM) | Selectivity vs. CDC7 | Reference(s) |
| CDC7 | 3.4 | - | [1][8][9][10] |
| CK2 | 215 | ~63-fold | [6][9] |
| Pim-1 | 42 | ~12-fold | [6][9] |
| pMCM | 18 | ~5-fold | [9] |
Note: Data compiled from multiple sources. Selectivity is calculated as IC50 (Off-Target) / IC50 (CDC7).
Cellular Activity
XL413 inhibits cell proliferation and induces apoptosis in various cancer cell lines, with varying degrees of potency.
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Colo-205 | Colorectal | Proliferation (BrdU) | 140 | [10] |
| Colo-205 | Colorectal | Cell Viability (CTG) | 2142 | [6] |
| Colo-205 | Colorectal | Anchorage-Indep. Growth | 715 | [6] |
| Colo-205 | Colorectal | Caspase 3/7 Activity | 2288 | [6] |
| MDA-MB-231T | Breast | Proliferation | 118 | [10] |
| HCC1954 | Breast | Cytotoxicity | 22,900 | [6] |
Preclinical In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of XL413 upon oral administration.
| Xenograft Model | Dose | Route | Endpoint | Result | Reference(s) |
| Colo-205 | 3 mg/kg | p.o. | MCM2 Phosphorylation | 70% inhibition | [8] |
| Colo-205 | <3 mg/kg | p.o. | MCM2 Phosphorylation | ED50 | [10] |
| Colo-205 | 100 mg/kg | p.o. | Tumor Growth | Significant regression | [8][10] |
Key Experimental Methodologies
The characterization of XL413 involved several key in vitro and in vivo assays. The protocols outlined below are based on published methodologies.
CDC7 Kinase Assay (Luciferase-Coupled)
This assay measures the remaining ATP after a kinase reaction, where a decrease in luminescence corresponds to higher kinase activity.
-
Principle: Measures ATP consumption by CDC7 kinase.
-
Reagents: Recombinant CDC7/Dbf4 (ASK) kinase, ATP, substrate (e.g., MCM2 peptide), Kinase-Glo® reagent.
-
Protocol:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and other buffer components.[8]
-
Add XL413 at various concentrations (e.g., 10-point serial dilution).
-
Add 6 nM CDC7/Dbf4 enzyme to the mixture.
-
Initiate the reaction by adding 1 µM ATP.
-
Incubate at room temperature for 1-2 hours.[8]
-
Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assays
-
Principle: Measures the number of viable cells or the rate of DNA synthesis after treatment with XL413.
-
Protocols:
-
Cell Viability (CellTiter-Glo®):
-
Seed cells (e.g., Colo-205) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of XL413 concentrations for 72 hours.
-
Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[8]
-
Measure luminescence to determine the number of viable cells.
-
-
Cell Proliferation (BrdU Incorporation):
-
Seed and treat cells as described above.
-
During the final hours of incubation, add BrdU (a thymidine analog) to the culture medium.
-
Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) to detect incorporated BrdU.[8]
-
Add a colorimetric substrate and measure absorbance to quantify cell proliferation.
-
-
Western Blot for MCM2 Phosphorylation
-
Principle: Detects the level of phosphorylated MCM2 in cell lysates as a direct pharmacodynamic marker of CDC7 inhibition.
-
Protocol:
-
Treat cells (e.g., MDA-MB-231T, Colo-205) with XL413 for a specified time (e.g., 24 hours).[8]
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53).[7]
-
Probe a parallel membrane or strip and re-probe with an antibody for total MCM2 or a loading control (e.g., β-actin).
-
Apply a secondary antibody and detect bands using chemiluminescence. A decrease in the p-MCM2 signal relative to the total MCM2 or loading control indicates target engagement by XL413.
-
Caption: A typical preclinical evaluation workflow for a kinase inhibitor like XL413.
Clinical Status and Future Directions
This compound was advanced into Phase 1 clinical trials for advanced solid tumors (NCT00886782) and refractory hematologic cancers (NCT00838890).[8] However, these trials were subsequently terminated, reportedly due to challenges with drug metabolism and a lack of clinical efficacy.[5]
Despite the clinical outcome for XL413, CDC7 remains a high-interest target in oncology. The development of XL413 has provided valuable insights into the therapeutic potential and challenges of inhibiting the DDK complex. Future research may focus on developing next-generation CDC7 inhibitors with improved pharmacokinetic properties and identifying patient populations most likely to respond to this therapeutic strategy, potentially through biomarker discovery.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XL-413 - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. XL413 = 98 HPLC 1169562-71-3 [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
The Function of XL413 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective small-molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2][3][4] As an ATP-competitive inhibitor, this compound plays a critical role in halting the initiation of DNA replication, a fundamental process in cell proliferation.[1][5] This targeted mechanism of action has positioned this compound as a compound of significant interest in oncology research, with demonstrated efficacy in preclinical models of cancer.[1][6][7] Beyond its application in cancer biology, this compound has also been shown to enhance the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated gene editing. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound.
Core Function and Mechanism of Action
This compound's primary function is the inhibition of Cdc7 kinase, a serine-threonine kinase essential for the G1/S transition phase of the cell cycle.[8] The active form of the kinase, the Dbf4-dependent kinase (DDK) complex, is formed by the association of Cdc7 with its regulatory subunit, Dbf4.[5] This complex is a key regulator of DNA replication initiation.[5]
The principal substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[5] Phosphorylation of the MCM complex, particularly the MCM2 subunit, by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[5]
This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Cdc7 and preventing its kinase activity.[1][5] This inhibition disrupts the initiation of DNA replication, leading to cell cycle arrest, primarily in the S and G2 phases, and subsequent apoptosis in cancer cells that are often highly dependent on Cdc7 for their proliferation.[5][9]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Target | Parameter | Value | Reference |
| Cdc7 | IC50 | 3.4 nM | [1][2][8][10][11] |
| CK2 | IC50 | 215 nM | [1][8][10][11] |
| PIM1 | IC50 | 42 nM | [1][8][10][11] |
| pMCM | EC50 | 118 nM | [1][8][10][11] |
Table 1: In vitro inhibitory activity of this compound against various kinases and cellular phosphorylation.
| Cell Line | Parameter | Value | Reference |
| Colo-205 | IC50 (Cell Proliferation) | 1.1 µM - 2.685 µM | [10][11] |
| Colo-205 | IC50 (Anchorage-independent growth) | 715 nM | [11] |
| HCC1954 | IC50 (Cytotoxicity) | 22.9 µM | [10] |
| MDA-MB-231T | IC50 (Growth Inhibition) | 118 nM | [9] |
Table 2: Cellular activity of this compound in various cancer cell lines.
Signaling Pathway and Experimental Workflows
Cdc7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of the Cdc7/Dbf4 complex in the initiation of DNA replication and the point of inhibition by this compound.
Caption: Inhibition of Cdc7 by XL413 prevents MCM phosphorylation.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on Cdc7 kinase activity in vitro.
Caption: A typical workflow for an in vitro Cdc7 kinase assay.
Experimental Protocols
In Vitro Cdc7 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to determine the in vitro potency of Cdc7 inhibitors.[12]
-
Reaction Setup : Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Enzyme and Inhibitor Pre-incubation : In a 96-well plate, pre-incubate 20 ng of purified human DDK (Cdc7/Dbf4 complex) with varying concentrations of this compound for 5 minutes at room temperature.
-
Reaction Initiation : Initiate the kinase reaction by adding 1.5 µM of non-radioactive ATP and 10 µCi of [γ-32P]ATP. The total reaction volume is typically 25 µL.
-
Incubation : Incubate the reaction mixture for 30 minutes at 30°C.
-
Stopping the Reaction : Terminate the reaction by adding a stop solution, such as 30% acetic acid or 75 mM phosphoric acid.[5]
-
Filter Binding : Transfer the reaction mixture to a phosphocellulose filter plate.
-
Washing : Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.[5]
-
Detection : Add a scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis : Determine the concentration of this compound that inhibits 50% of the Cdc7 kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.[12]
-
Cell Seeding : Seed cancer cells (e.g., Colo-205) in a 96-well plate at a density of 2,500 cells per well and allow them to attach for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation : Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions. This will lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubation : Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Detection : Measure the luminescence in each well using a luminometer.
-
Data Analysis : Calculate the IC50 value for cell proliferation by plotting the percentage of viable cells against the logarithm of the this compound concentration.
Western Blot for Phospho-MCM2 (p-MCM2)
This protocol details the detection of p-MCM2 as a pharmacodynamic biomarker for Cdc7 inhibitor activity.[13]
-
Cell Culture and Treatment : Seed cells (e.g., Colo-205) and treat with varying concentrations of this compound or a vehicle control for the desired time period.
-
Protein Extraction : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-MCM2 (e.g., Ser40/41) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MCM2 signal.
In Vivo Colo-205 Xenograft Study
The following is a generalized protocol for evaluating the anti-tumor efficacy of this compound in a Colo-205 xenograft model.[14][15][16][17][18]
-
Cell Culture : Culture human Colo-205 colorectal adenocarcinoma cells under standard conditions.
-
Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation : Subcutaneously inject 1 x 10^6 to 1 x 10^7 Colo-205 cells, typically suspended in Matrigel, into the flank of each mouse.[15][17]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration : Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, or 100 mg/kg) according to the planned schedule. The vehicle control group receives the vehicle solution.
-
Efficacy and Toxicity Monitoring : Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Termination and Analysis : At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weights and perform further analyses as required (e.g., Western blot for p-MCM2, histology).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Cdc7 kinase. Its ability to disrupt the initiation of DNA replication provides a strong rationale for its investigation as an anticancer agent. Furthermore, its emerging role in enhancing gene editing efficiency opens new avenues for its application in biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this promising compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. CDC7/DBF4 Kinase Enzyme System Application Note [promega.sg]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. promega.com [promega.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. altogenlabs.com [altogenlabs.com]
- 15. altogenlabs.com [altogenlabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
XL413 Hydrochloride: A Technical Guide to a Potent CDC7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of human tumors, making it an attractive target for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and development in this area. Despite promising preclinical activity, the clinical development of XL413 was terminated in Phase 1 due to metabolic issues and lack of efficacy.[3]
Introduction
The regulation of the cell cycle is a complex process involving a series of checkpoints and enzymatic activities to ensure the fidelity of DNA replication and cell division. Dysregulation of this process is a hallmark of cancer. Cell Division Cycle 7 (CDC7) kinase, in conjunction with its regulatory subunit Dbf4, forms an active kinase complex that is essential for the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex.[3][4] Upregulation of CDC7 has been observed in numerous tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising target for anticancer drug development.[2][5]
This compound emerged from a discovery program aimed at identifying potent and selective CDC7 inhibitors.[2] This document details the key characteristics and developmental journey of this compound.
Chemical Properties and Synthesis
This compound has the chemical name 8-Chloro-2-((S)-pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[6] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₂ClN₃O₂ · HCl |
| Molecular Weight | 326.18 g/mol |
| CAS Number | 1169562-71-3[6] |
| Appearance | White to beige powder |
| Solubility | Soluble in water (up to 20 mM)[7] |
Mechanism of Action
XL413 is an ATP-competitive inhibitor of CDC7 kinase.[1] By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream targets, most notably the MCM2 protein, a key component of the pre-replication complex.[4] This inhibition of MCM2 phosphorylation prevents the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[4]
Signaling Pathway
The following diagram illustrates the role of CDC7 in DNA replication initiation and the mechanism of inhibition by XL413.
Preclinical Pharmacology
The preclinical activity of XL413 has been evaluated in various in vitro and in vivo models.
In Vitro Potency and Selectivity
XL413 is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[4][6][8] It also exhibits selectivity over other kinases.
Table 2: In Vitro Inhibitory Activity of XL413
| Target | IC50 (nM) | Reference(s) |
| CDC7 | 3.4 | [4][6][8] |
| Pim-1 | 42 | [2][4] |
| CK2 | 215 | [1][2] |
| pMCM | 118 (EC50) | [1][2] |
Cellular Activity
XL413 has demonstrated antiproliferative activity in various cancer cell lines, with the Colo-205 human colorectal adenocarcinoma cell line being particularly sensitive.[2][4]
Table 3: Cellular Activity of XL413 in Colo-205 Cells
| Assay | IC50 / EC50 (nM) | Reference(s) |
| Cell Proliferation | 2685 | [2] |
| Cell Viability | 2142 | [2] |
| Anchorage-Independent Growth | 715 | [2] |
| Caspase 3/7 Activity | 2288 | [2] |
| Cytotoxicity | 1100 | [2] |
In Vivo Efficacy
In a Colo-205 xenograft model, orally administered XL413 demonstrated significant tumor growth inhibition.[4] At a dose of 3 mg/kg, it caused a 70% inhibition of phosphorylated MCM2, and at 100 mg/kg, it resulted in significant tumor growth regression.[4] XL413 was well-tolerated at doses up to 100 mg/kg with no significant body weight loss.[2]
Experimental Protocols
CDC7 Kinase Assay (Luciferase-Luciferin Coupled Chemiluminescence)
This assay determines kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Colo-205 Xenograft Model
This in vivo model is used to assess the antitumor efficacy of XL413.
Clinical Development and Termination
This compound, also identified as BMS-863233, advanced into Phase 1 clinical trials for the treatment of advanced solid tumors and refractory hematologic cancers.[3][9] Two key trials were initiated: NCT00838890 and NCT00886782.
However, both trials were terminated.[3] The termination was attributed to issues with drug metabolism, including the accumulation of a metabolite and high levels of the parent drug in patients with a poor metabolizer phenotype, as well as a lack of clinical efficacy.[9]
Conclusion
This compound is a potent and selective inhibitor of CDC7 kinase with significant preclinical antitumor activity, particularly in colorectal cancer models. Its discovery and development have provided valuable insights into the therapeutic potential of targeting CDC7 in oncology. The detailed in vitro and in vivo data, along with the experimental protocols outlined in this guide, serve as a valuable resource for researchers in the field of cancer drug discovery. Although the clinical development of XL413 was halted, the knowledge gained from its study continues to inform the development of next-generation CDC7 inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. altogenlabs.com [altogenlabs.com]
XL413 Hydrochloride: A Selective CDC7 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology. XL413 hydrochloride has emerged as a potent and selective, ATP-competitive inhibitor of CDC7 kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize XL413 as a tool for preclinical cancer research and drug development.
Introduction to CDC7 Kinase
Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that plays an indispensable role in the initiation of DNA replication.[1] Its activity is essential for the transition from the G1 to the S phase of the cell cycle.[2] CDC7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7).[1][3] This phosphorylation event is a prerequisite for the recruitment of other replication factors, leading to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[3] Upregulation of CDC7 is observed in a variety of tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
This compound: A Potent and Selective CDC7 Inhibitor
XL413 (also known as BMS-863233) is a potent and selective inhibitor of CDC7 kinase.[4][5] It acts as an ATP-competitive inhibitor, directly blocking the kinase's catalytic activity.[4]
Chemical Properties
| Property | Value |
| Chemical Name | 8-Chloro-2-((2S)-2-pyrrolidinyl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride |
| Alternative Names | BMS-863233 hydrochloride |
| Molecular Formula | C₁₄H₁₂ClN₃O₂ · HCl |
| Molecular Weight | 326.18 g/mol |
| CAS Number | 1169562-71-3 |
| Solubility | Soluble in water to 20 mM |
Data sourced from references:[6][7]
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Biochemical Potency and Selectivity
| Target | IC₅₀ (nM) | Notes |
| CDC7 | 3.4 | ATP-competitive inhibition[4][6] |
| CK2 | 215 | ~63-fold selectivity over CDC7[4] |
| PIM1 | 42 | ~12-fold selectivity over CDC7[4] |
IC₅₀: Half-maximal inhibitory concentration. Data compiled from references:[4][6]
Cellular Activity
| Cell Line | Assay | IC₅₀ / EC₅₀ |
| Colo-205 | Proliferation | 2685 nM[4] |
| Colo-205 | Viability | 2142 nM[4] |
| Colo-205 | Cytotoxicity | 1.1 µM[4] |
| Colo-205 | Anchorage-Independent Growth | 715 nM[4] |
| Colo-205 | Caspase 3/7 Activity | 2288 nM (EC₅₀)[4] |
| HCC1954 | Cytotoxicity | 22.9 µM[4] |
| MDA-MB-231T | Growth Inhibition | 118 nM |
| COLO 205 | Growth Inhibition | 140 nM |
Data compiled from references:[4][8]
In Vivo Efficacy
In a Colo-205 xenograft mouse model, oral administration of XL413 at doses of 10, 30, and 100 mg/kg resulted in significant tumor growth reduction.[9]
Mechanism of Action and Signaling Pathways
XL413 exerts its effect by inhibiting the DDK complex, thereby preventing the phosphorylation of the MCM complex. This action blocks the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key assays are provided below.
In Vitro CDC7 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Substrate (e.g., synthetic peptide or full-length MCM2 protein)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white-walled assay plate, add the XL413 dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.
-
Add the recombinant CDC7/Dbf4 enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (CellTiter-Glo® Format)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954)
-
Complete cell culture medium
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a white, opaque 96-well plate at a density of 2,500 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC₅₀ values by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot for MCM2 Phosphorylation
This protocol assesses the phosphorylation status of MCM2, a direct substrate of CDC7.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading.
Conclusion
This compound is a valuable research tool for investigating the role of CDC7 in cell cycle regulation and DNA replication. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at developing novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate XL413 into their cancer research programs.
References
- 1. promega.com [promega.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. XL-413 - Wikipedia [en.wikipedia.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. [PDF] Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | Semantic Scholar [semanticscholar.org]
- 7. DDK Has a Primary Role in Processing Stalled Replication Forks to Initiate Downstream Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Governing DDK Regulation of the Initiation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Target Validation of XL413 Hydrochloride in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of cancer therapy. This compound (also known as BMS-863233) has been investigated as a potential anti-cancer agent due to the critical role of CDC7 in the initiation and maintenance of DNA replication, a process often dysregulated in tumor cells.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target validation, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of the serine/threonine kinase CDC7.[3] CDC7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK), which is essential for the initiation of DNA replication.[4] The primary substrate of DDK is the minichromosome maintenance (MCM) complex (Mcm2-7), a key component of the pre-replication complex.[5][6] By phosphorylating MCM proteins, specifically MCM2, DDK triggers the unwinding of DNA at replication origins, allowing for the recruitment of the DNA replication machinery.[5][7]
Inhibition of CDC7 by this compound prevents the phosphorylation of MCM2, thereby stalling the S phase progression of the cell cycle.[7] This disruption of DNA replication can lead to cell cycle arrest and, subsequently, apoptotic cell death in cancer cells that are highly dependent on CDC7 activity.[7][8]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Notes |
| CDC7 | 3.4 | Potent and selective primary target.[3][8][9][10] |
| PIM-1 | 42 | Exhibits over 12-fold selectivity for CDC7.[3][10] |
| CK2 | 215 | Exhibits over 63-fold selectivity for CDC7.[3][8] |
| pMCM | 118 (EC50) | Effective concentration for inhibiting MCM phosphorylation.[3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Colo-205 (Colon Adenocarcinoma) | Cell Proliferation | 1.1 - 2.69 | [3][5][11] |
| Cell Viability (CellTiter-Glo) | 2.14 | [3] | |
| Anchorage-Independent Growth | 0.715 | [3] | |
| Caspase 3/7 Activity | 2.29 (EC50) | [3] | |
| HCC1954 (Breast Ductal Carcinoma) | Cell Proliferation | 22.9 | [3][11] |
| MDA-MB-231T (Breast Cancer) | MCM2 Phosphorylation Inhibition | Effective (Concentration not specified) | [7] |
Note: XL413 has shown limited activity in a broader panel of cancer cell lines, with Colo-205 being particularly sensitive.[4][5] This suggests that cellular context and potentially factors like drug permeability influence its efficacy.[4][11]
Signaling Pathway and Experimental Workflow Visualizations
CDC7 Signaling Pathway and Inhibition by XL413
References
- 1. XL-413 - Wikipedia [en.wikipedia.org]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on XL413 Hydrochloride and its Role in DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The initiation of DNA replication is a fundamental process for cell proliferation and is tightly regulated to ensure genomic integrity. The serine/threonine kinase Cell Division Cycle 7 (CDC7) is a critical regulator of this process, making it an attractive target for therapeutic intervention, particularly in oncology. XL413 hydrochloride, also known as BMS-863233, is a potent and selective small-molecule inhibitor of CDC7 kinase. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on the CDC7 signaling pathway in DNA replication initiation, quantitative data on its activity, and relevant experimental protocols.
Introduction to DNA Replication Initiation and CDC7 Kinase
Eukaryotic DNA replication begins at multiple origins of replication distributed throughout the genome. The process is strictly controlled to ensure that DNA is replicated precisely once per cell cycle. A key step in this regulation is the formation of the pre-replicative complex (pre-RC) at replication origins during the G1 phase. The activation of these origins to initiate DNA synthesis during the S phase requires the coordinated action of two key kinase families: Cyclin-Dependent Kinases (CDKs) and Dbf4-Dependent Kinase (DDK), the latter of which is composed of the catalytic subunit CDC7 and the regulatory subunit Dbf4 (also known as ASK).[1][2][3]
The primary role of the CDC7-Dbf4 complex (DDK) is to phosphorylate multiple subunits of the minichromosome maintenance (MCM2-7) complex, the core component of the replicative helicase.[1][2][4] This phosphorylation is a crucial event that facilitates the recruitment of other replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active Cdc45-MCM-GINS (CMG) helicase, which unwinds DNA and initiates replication.[5] Given its essential role in firing replication origins, CDC7 is a key target for cancer therapy, as many tumor cells exhibit upregulation of CDC7 and are particularly vulnerable to the inhibition of DNA replication.[6][7]
This compound: A Potent and Selective CDC7 Inhibitor
This compound is an orally active, potent, and selective ATP-competitive inhibitor of CDC7 kinase.[8][9][10] Its discovery and development represent a significant step in targeting the DNA replication machinery for therapeutic purposes.
Mechanism of Action
XL413 acts by directly inhibiting the kinase activity of CDC7. By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream substrates, most notably the MCM2 subunit of the MCM complex.[11][12] The inhibition of MCM2 phosphorylation prevents the recruitment of essential replication factors, thereby blocking the initiation of DNA replication.[11][12] This leads to an S-phase arrest, replication stress, and can subsequently induce apoptotic cell death in cancer cells.[11][13]
Signaling Pathway of DNA Replication Initiation
The initiation of DNA replication is a highly ordered process. The following diagram illustrates the core signaling pathway and the point of intervention for XL413.
References
- 1. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dbf4-Cdc7 kinase promotes S phase by alleviating an inhibitory activity in Mcm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. XL-413 - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
XL413 Hydrochloride: A Technical Guide to its Role in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[3][4] By targeting CDC7, this compound disrupts normal cell cycle progression, primarily affecting the S phase, and can induce apoptosis in cancer cells.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, relevant signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of CDC7 kinase.[6] CDC7, in complex with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK), which is essential for the initiation of DNA replication.[7][8] The primary substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).
Specifically, DDK phosphorylates multiple subunits of the MCM2-7 helicase, which is a crucial step for the unwinding of DNA at replication origins.[7][9] This phosphorylation event facilitates the recruitment of other replication factors, leading to the assembly of the replisome and the initiation of DNA synthesis.
By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex.[5][9] This action stalls the firing of replication origins, leading to a modified progression through the S phase of the cell cycle.[5] In many cancer cell lines, this disruption of DNA replication can trigger DNA damage response pathways and ultimately lead to apoptotic cell death.[2][5]
Signaling Pathway of this compound Action
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| CDC7 | 3.4 | >60-fold vs. CK2, >12-fold vs. PIM-1, >30-fold vs. pMCM | [5][6][9] |
| CK2 | 215 | - | [1] |
| PIM-1 | 42 | - | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 / EC50 (nM) | Effect | Reference |
| Colo-205 | Proliferation | 2685 | Inhibition of cell proliferation | [1] |
| Colo-205 | Viability | 2142 | Decrease in cell viability | [1] |
| Colo-205 | Anchorage-independent growth | 715 | Inhibition of growth in soft agar | [1] |
| Colo-205 | Apoptosis (Caspase 3/7 activity) | 2288 | Elicitation of caspase 3/7 activity | [1] |
| MDA-MB-231T | MCM2 Phosphorylation | 118 | Inhibition of CDC7-specific MCM2 phosphorylation | [5] |
| Caco2 | MCM2 Phosphorylation | 140 | Inhibition of CDC7-specific MCM2 phosphorylation | [5] |
| Caco2 | Anchorage-independent growth | 715 | Inhibition of anchorage-independent growth | [5] |
| HCC1954 | Cytotoxicity | 22900 | Cytotoxic effects | [1] |
Note: The efficacy of XL413 can vary significantly between different cell lines, with some studies indicating limited activity in a broader panel of cancer cells, suggesting potential issues with cellular bioavailability.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro CDC7 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against CDC7 kinase.
Workflow Diagram:
Caption: Workflow for In Vitro CDC7 Kinase Assay.
Methodology:
-
Assay Principle: Kinase activity is determined using a luciferase-luciferin-coupled chemiluminescence assay, which measures the amount of ATP remaining after the kinase reaction.[5]
-
Reagents and Buffer:
-
Final Assay Buffer Composition: 50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[5]
-
Enzyme: 6 nM CDC7/ASK (activator of S-phase kinase).[5]
-
Substrate: Note that CDC7/ASK exhibits substrate-independent ATP utilization in this assay format.[5]
-
ATP: 1 µM final concentration.[5]
-
Test Compound: this compound serially diluted.
-
-
Procedure: a. The assay is performed in a 384-well plate format.[5] b. Dispense the test compound (XL413) and the CDC7/ASK enzyme into the wells. c. Incubate briefly at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at room temperature for 1-2 hours.[5] f. Stop the reaction and measure the remaining ATP by adding a luciferase-luciferin-based detection reagent (e.g., CellTiter-Glo®). g. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The percentage of ATP utilized is calculated relative to controls. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation and Viability Assays
These protocols are used to assess the effect of this compound on cell growth and survival.
Methodology:
-
Cell Seeding: Plate cells (e.g., Colo-205) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[5]
-
Cell Proliferation (BrdU Incorporation Assay): a. Following treatment, add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA. b. Fix the cells and denature the DNA. c. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). d. Add the enzyme substrate and measure the colorimetric or chemiluminescent signal, which is proportional to the amount of BrdU incorporated and thus to cell proliferation.[5]
-
Cell Viability (CellTiter-Glo® Assay): a. After the treatment period, equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and provides the substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[5] c. Measure the luminescent signal using a plate reader.
-
Data Analysis: For both assays, normalize the results to vehicle-treated control cells and calculate IC50 values.
Western Blot Analysis of MCM2 Phosphorylation
This protocol is to determine the in-cell inhibition of CDC7 by this compound by measuring the phosphorylation of its downstream target, MCM2.
Methodology:
-
Cell Lysis: Treat cells (e.g., MDA-MB-231T, Colo-205) with this compound for a defined period (e.g., 4 hours).[5] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-p-MCM2 Ser53).[5] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MCM2 or a loading control protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of MCM2 phosphorylation is expressed as the ratio of the p-MCM2 signal to the total MCM2 or loading control signal.
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Workflow Diagram:
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Methodology:
-
Cell Treatment: Culture cells to approximately 50-60% confluency and treat them with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Conclusion
This compound is a valuable research tool for investigating the role of CDC7 in cell cycle control and DNA replication. Its potent and selective inhibition of CDC7 leads to a block in the initiation of DNA synthesis, resulting in S-phase arrest and, in some cellular contexts, apoptosis. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers studying the effects of this compound and the broader implications of CDC7 inhibition in cancer biology and drug development. However, the observed variability in its cellular efficacy underscores the importance of careful cell line selection and characterization in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. XL 413 hydrochloride | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
XL413 Hydrochloride's Effect on Apoptosis Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2][3] Inhibition of CDC7 by XL413 leads to cell cycle arrest and subsequent induction of apoptosis in sensitive cancer cell lines, most notably the Colo-205 human colon adenocarcinoma line.[2][4] This technical guide provides a comprehensive overview of the known effects of this compound on apoptotic pathways, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While the complete apoptotic signaling cascade induced by XL413 is not fully elucidated, this document synthesizes the available information to provide a foundational understanding for further research and drug development.
Introduction to this compound and its Target, CDC7 Kinase
This compound (also known as BMS-863233) is a small molecule inhibitor that demonstrates high selectivity for CDC7 kinase, with an in vitro IC50 of 3.4 nM.[2][3] CDC7 is a serine/threonine kinase that plays an essential role in the initiation of DNA synthesis during the S phase of the cell cycle.[4][5] It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is a critical step in the licensing of replication origins.[2][4] Upregulation of CDC7 is observed in a variety of tumor cell lines, making it an attractive target for cancer therapy.[5][6] By inhibiting CDC7, XL413 disrupts the normal progression of the cell cycle, leading to replication stress and ultimately, apoptotic cell death in cancer cells.[2][4][7]
Quantitative Analysis of this compound's Pro-Apoptotic Activity
The pro-apoptotic effects of this compound have been primarily characterized in the Colo-205 cell line, which shows high sensitivity to the compound. In contrast, other cell lines, such as the HCC1954 breast cancer cell line, have demonstrated resistance.[4]
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Colo-205 | Colon Adenocarcinoma | Cell Viability | IC50 | 1.1 µM | [4] |
| Colo-205 | Colon Adenocarcinoma | Caspase-3/7 Activity | EC50 | 2.288 µM | [3] |
| HCC1954 | Breast Carcinoma | Cell Viability | IC50 | 22.9 µM | [4] |
| MDA-MB-231T | Breast Adenocarcinoma | pMCM Inhibition | IC50 | 0.118 µM | [2] |
| Caco-2 | Colorectal Adenocarcinoma | pMCM Inhibition | IC50 | 0.14 µM | [2] |
| Caco-2 | Colorectal Adenocarcinoma | Anchorage-Independent Growth | IC50 | 0.715 µM | [3] |
Core Mechanism of this compound-Induced Apoptosis
The primary mechanism of action of this compound is the inhibition of CDC7 kinase activity. This leads to a cascade of events culminating in apoptosis.
Inhibition of MCM2 Phosphorylation and S Phase Arrest
XL413 directly inhibits the CDC7-mediated phosphorylation of the MCM2 protein, a key component of the pre-replication complex.[2] This inhibition prevents the initiation of DNA replication, leading to a modified S phase progression and subsequent cell cycle arrest.[2] This disruption of the cell cycle is a critical initiating event for the induction of apoptosis.
Activation of Caspase-3/7
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. XL413 treatment has been shown to elicit the activity of the executioner caspases, caspase-3 and caspase-7, in sensitive Colo-205 cells.[2][3] This activation is a key step in the dismantling of the cell during apoptosis.
Postulated Apoptotic Pathways
While direct evidence specifically detailing the upstream apoptotic pathways activated by XL413 is limited, based on the known mechanisms of CDC7 inhibitors and the central role of mitochondria in apoptosis, the intrinsic pathway is the most likely route.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway of apoptosis is triggered by intracellular stress, such as DNA damage and replication stress, which are known consequences of CDC7 inhibition.[5] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the mitochondrial outer membrane.
It is hypothesized that the S-phase arrest and DNA damage induced by XL413 lead to an imbalance in the pro- and anti-apoptotic Bcl-2 family proteins. This would likely involve the upregulation of pro-apoptotic members like Bax and Bak and/or the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7, leading to the execution of the apoptotic program.
The observation that another compound, astilbic acid, induces apoptosis in Colo-205 cells by down-regulating Bcl-2 and up-regulating Bax expression lends support to this proposed mechanism.[8]
Experimental Protocols
The following are detailed protocols for key assays used to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed 2,500 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and incubate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and incubate for 24 hours at 37°C.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample with a luminometer.
-
Western Blot for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Pierce)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Visualizing the Pathways
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: General workflow for assessing XL413-induced apoptosis.
Conclusion and Future Directions
This compound is a potent CDC7 inhibitor that effectively induces apoptosis in sensitive cancer cell lines, primarily through the disruption of DNA replication and subsequent activation of the caspase cascade. While the involvement of the intrinsic apoptotic pathway is strongly suggested, further research is required to definitively elucidate the precise molecular events, particularly the role of the Bcl-2 family of proteins. Future studies should focus on:
-
Quantifying the expression changes of pro- and anti-apoptotic Bcl-2 family members in response to XL413 treatment.
-
Investigating the release of cytochrome c from mitochondria and the activation of caspase-9.
-
Exploring the potential involvement of the extrinsic apoptotic pathway through the analysis of caspase-8 activation.
-
Elucidating the mechanisms of resistance to XL413 in certain cell lines to identify potential combination therapies that could enhance its efficacy.
A deeper understanding of these pathways will be crucial for the rational design of clinical trials and the development of more effective cancer therapies based on CDC7 inhibition.
References
- 1. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. thomassci.com [thomassci.com]
- 8. Astilbic acid induced COLO 205 cell apoptosis by regulating Bcl-2 and Bax expression and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XL413 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of cell cycle checkpoints. Inhibition of CDC7 leads to suppression of DNA replication, cell cycle arrest, and subsequent apoptosis in cancer cells, making it a promising target for cancer therapy.[3][4] XL413 has demonstrated anti-proliferative activity in various cancer cell lines and tumor growth inhibition in xenograft models.[3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDC7 kinase.[5][6] Its primary mechanism of action involves the inhibition of CDC7-mediated phosphorylation of its downstream substrate, the Minichromosome Maintenance Complex Component 2 (MCM2).[3][4] This inhibition disrupts the initiation of DNA replication, leading to S-phase arrest and ultimately, apoptosis in susceptible cancer cell lines.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Type | IC50 (nM) |
| CDC7 | Cell-free kinase assay | 3.4 [2][3][5] |
| Pim-1 | Cell-free kinase assay | 42[3][5] |
| CK2 | Cell-free kinase assay | 212[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Activity Description |
| MDA-MB-231T | MCM2 Phosphorylation | 0.118 | Inhibition of CDC7-mediated MCM2 phosphorylation.[3] |
| Caco-2 | MCM2 Phosphorylation | 0.14 | Inhibition of CDC7-mediated MCM2 phosphorylation.[3] |
| Caco-2 | Anchorage-Independent Growth | 0.715 | Inhibition of proliferation in soft agar.[3] |
| Colo-205 | Cell Viability | 2.142 | Decrease in cell viability.[6] |
| Colo-205 | Cell Proliferation | 2.685 | Inhibition of cell proliferation.[6] |
| Colo-205 | Caspase 3/7 Activity | 2.288 (EC50) | Induction of apoptosis.[6] |
| HCC1954 | Cytotoxicity | 22.9 | Cytotoxic effects on tumor cells.[5][6] |
Experimental Protocols
CDC7 Kinase Assay (Chemiluminescence-based)
This protocol describes a method to determine the in vitro potency of this compound against purified CDC7 kinase.
Materials:
-
This compound
-
Purified human CDC7/ASK (Dbf4) complex
-
ATP
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Brij 35
-
Tween 20
-
Dithiothreitol (DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction buffer containing 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.[3]
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add 6 nM of the CDC7/ASK enzyme to each well.[3]
-
Initiate the kinase reaction by adding 1 µM ATP.[3]
-
Incubate the plate at room temperature for 1-2 hours.[3]
-
After incubation, add the Kinase-Glo® reagent according to the manufacturer's instructions to measure the remaining ATP.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Luminescence-based)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Colo-205, HCC1954)
-
This compound
-
Complete cell culture medium
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well opaque-walled plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cancer cells in a 96-well opaque-walled plate at a density of 2,500 cells per well and allow them to attach for 24 hours.[7]
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Treat the cells with the serially diluted this compound or DMSO (vehicle control) and incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
After the incubation period, equilibrate the plate to room temperature for 30 minutes.[8]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[8]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.[9]
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for MCM2 Phosphorylation
This protocol describes a method to evaluate the effect of this compound on the phosphorylation of MCM2, a direct downstream target of CDC7.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231T, Colo-205)
-
This compound
-
Complete cell culture medium
-
DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA Protein Assay kit.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
To normalize, strip the membrane and re-probe with an antibody against total MCM2.
Visualizations
Caption: this compound inhibits the CDC7-Dbf4 complex, preventing MCM phosphorylation and DNA replication initiation.
References
- 1. XL-413 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. bio-rad.com [bio-rad.com]
- 11. nacalai.com [nacalai.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. bu.edu [bu.edu]
Application Notes and Protocols: XL413 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and is often overexpressed in various cancer cells.[4][5] By targeting CDC7, XL413 disrupts the cell cycle, leading to the inhibition of cell proliferation and, in sensitive cell lines, the induction of apoptosis.[6][7] These characteristics make XL413 a valuable tool for cancer research and a potential candidate for therapeutic development.[1][5]
These application notes provide detailed protocols for utilizing this compound in a cell culture setting, including assessing its biological activity and understanding its mechanism of action.
Mechanism of Action and Signaling Pathway
XL413 exerts its biological effect by inhibiting the CDC7/Dbf4 kinase complex, also known as Dbf4-dependent kinase (DDK).[4] DDK is essential for the transition from G1 to S phase of the cell cycle. Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) 2-7 complex, the core of the replicative DNA helicase.[4][6] This phosphorylation event is a critical step for the activation of the MCM helicase, the unwinding of DNA, and the initiation of DNA replication. Inhibition of CDC7 by XL413 prevents MCM2-7 phosphorylation, thereby stalling the cell cycle and inhibiting proliferation.[6][8]
Application Notes
Reagent Handling and Preparation
-
Solubility: this compound is soluble in water (up to 20 mM) and slightly soluble in DMSO.[9][10] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water.
-
Stock Solution Preparation (10 mM):
-
The molecular weight of this compound is 326.18 g/mol .[10]
-
To prepare a 10 mM stock solution, dissolve 3.26 mg of this compound in 1 mL of sterile DMSO or water.
-
Mix thoroughly by vortexing. If solubility is an issue, gentle warming and/or sonication can be used.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the solid compound and stock solutions at -20°C for long-term stability.[10]
Cell Line Selection and Considerations
The cellular response to XL413 can be highly variable among different cancer cell lines.[4] While it is a potent biochemical inhibitor of CDC7, its anti-proliferative effects in cells can be limited, potentially due to differences in cell permeability or bioavailability.[3][4]
-
Sensitive Cell Lines: The Colo-205 human colorectal adenocarcinoma cell line has been shown to be particularly sensitive to XL413.[3][4][11]
-
Resistant Cell Lines: In contrast, the HCC1954 breast cancer cell line has demonstrated significant resistance.[3][4][11]
-
Recommendation: It is crucial to determine the sensitivity of your specific cell line(s) of interest. When starting, consider using Colo-205 as a positive control for XL413 activity.
Quantitative Data Summary: In Vitro Activity of XL413
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for XL413 across various assays and cell lines.
| Target / Assay | Cell Line / System | IC50 / EC50 Value | Reference(s) |
| Biochemical Assay | |||
| CDC7 Kinase Inhibition | Cell-free assay | 3.4 nM | [1][6][11] |
| DDK Kinase Inhibition | Cell-free assay | 22.7 nM | [3][4][11] |
| Cell-Based Assays | |||
| Cell Viability | Colo-205 | 1.1 µM - 2.14 µM | [3][4][11] |
| HCC1954 | 22.9 µM | [3][4][11] | |
| Cell Proliferation (BrdU) | Colo-205 | 2.69 µM | [4][11] |
| Anchorage-Independent Growth | Caco2 | 0.715 µM (715 nM) | [6] |
| Colo-205 | 0.715 µM (715 nM) | [3][11] | |
| p-MCM2 Inhibition (Ser53) | MDA-MB-231T | 0.118 µM (118 nM) | [6][8] |
| Caco2 | 0.140 µM (140 nM) | [6][8] | |
| Apoptosis (Caspase 3/7) | Colo-205 | 2.29 µM (EC50) | [3][11] |
Experimental Protocols
Protocol 1: Assessment of Target Engagement by Western Blot
This protocol is designed to verify that XL413 is engaging its target in cells by measuring the phosphorylation status of MCM2, a direct downstream substrate of CDC7. A reduction in phosphorylated MCM2 (p-MCM2) indicates successful target inhibition.[4]
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO or water) for a predetermined time (e.g., 4 to 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-MCM2 (e.g., Ser53) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Strip and re-probe the membrane for total MCM2 and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of p-MCM2 to total MCM2.
Protocol 2: Cell Viability Assay
This protocol measures the number of viable cells in culture after treatment with XL413 to determine its cytotoxic or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[6]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Allow cells to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add the medium containing the different drug concentrations. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Apoptosis Assay
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases. The Caspase-Glo® 3/7 Assay is a suitable method.[6]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol. The incubation time may be shorter (e.g., 24-48 hours) to capture early apoptotic events.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently with a plate shaker.
-
-
Measurement: Incubate the plate at room temperature, protected from light, for 1 to 2 hours. Measure the resulting luminescence with a plate reader.
-
Data Analysis: Plot the luminescent signal (representing caspase activity) against the drug concentration to determine the dose-dependent induction of apoptosis.
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle, detecting the S-phase arrest caused by CDC7 inhibition.[12]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with XL413 or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution (containing PI and RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity). Compare the cell cycle distribution between treated and control samples.
Conclusion
This compound is a specific inhibitor of CDC7 kinase that serves as a critical tool for studying DNA replication and cell cycle control. Its effectiveness can be cell-line dependent, making it essential to validate its activity by monitoring downstream targets like p-MCM2. The protocols outlined above provide a comprehensive framework for researchers to effectively utilize XL413 in cell culture, from initial dose-response studies to detailed mechanistic analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XL-413 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. thomassci.com [thomassci.com]
XL413 Hydrochloride: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL413 hydrochloride is a potent and selective small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase essential for the initiation and maintenance of DNA replication, and its upregulation is observed in numerous cancer cell lines.[3][4] Inhibition of CDC7 by XL413 leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in sensitive cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo cancer research.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDC7 kinase.[7] The primary function of CDC7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the DNA replication machinery.[8][9] This phosphorylation event is a critical step for the initiation of DNA synthesis during the S phase of the cell cycle.[3] By inhibiting CDC7, XL413 prevents the phosphorylation of MCM2, leading to a modified S phase progression and subsequent cell cycle arrest and apoptosis in cancer cells.[5][9]
Data Presentation
Table 1: Biochemical Potency of XL413
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| CDC7 | 3.4[2][5][7][10] | >12-fold vs. Pim-1; >30-fold vs. pMCM and CK2 |
| Pim-1 | 42[7] | |
| CK2 | 215[7] |
Table 2: In Vitro Cellular Activity of XL413 in Colo-205 Cells
| Assay | IC50 / EC50 (nM) |
| Cell Proliferation (Anchorage-independent) | 715[7] |
| Cell Viability | 2142[7] |
| Cell Proliferation | 2685[7] |
| Caspase 3/7 Activity | 2288[7] |
| p-MCM2 Inhibition (Cellular) | 118 (EC50)[7] |
Table 3: In Vivo Activity of XL413
| Animal Model | Cell Line | Dosage | Effect |
| Mice | Colo-205 xenograft | 3 mg/kg (p.o.) | 70% inhibition of phosphorylated MCM2[5] |
| Mice | Colo-205 xenograft | 100 mg/kg (p.o.) | Significant tumor growth regression[5] |
Experimental Protocols
In Vitro CDC7 Kinase Assay (Luciferase-Luciferin Based)
This protocol is for determining the in vitro potency of XL413 against CDC7 kinase.
Materials:
-
This compound
-
Recombinant human CDC7/ASK (Dbf4) complex
-
ATP
-
Kinase assay buffer (50 mM Hepes pH 7.4, 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, 1 mM DTT)[5]
-
Luciferase-luciferin reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add 6 nM of CDC7/ASK complex to each well.[5]
-
Add the desired concentrations of XL413 or vehicle control (DMSO) to the wells and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µM ATP to each well.[5]
-
Incubate the reaction at room temperature for 1-2 hours.[5]
-
Add the luciferase-luciferin reagent according to the manufacturer's instructions to measure the remaining ATP.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of ATP utilization against the logarithm of the XL413 concentration.
Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of XL413 on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Colo-205)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of XL413 in complete culture medium.
-
Treat the cells with the various concentrations of XL413 or vehicle control (DMSO) and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the XL413 concentration.
Western Blot for Phospho-MCM2
This protocol is to assess the in-cell inhibition of CDC7 by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231T or Colo-205)[5]
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of XL413 (e.g., up to 10 µM) or vehicle control for a specified time (e.g., 4 or 24 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 and the loading control to ensure equal protein loading.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in water (up to 20 mM) and DMSO. Prepare fresh solutions for each experiment.
-
Cell Line Sensitivity: The cellular potency of XL413 can vary significantly between different cancer cell lines.[8] It is recommended to perform dose-response curves to determine the optimal concentration for your cell line of interest.
-
Off-Target Effects: While XL413 is a selective CDC7 inhibitor, it does exhibit activity against other kinases at higher concentrations.[7] It is important to consider potential off-target effects when interpreting results.
-
In Vivo Studies: For in vivo experiments, appropriate formulation and vehicle controls should be used. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing regimen.
Conclusion
This compound is a valuable research tool for studying the role of CDC7 in cancer biology and for the preclinical evaluation of CDC7 inhibition as a therapeutic strategy. The protocols provided herein offer a starting point for researchers to investigate the effects of XL413 in various cancer models.
References
- 1. XL-413 - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for XL413 Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL413 hydrochloride, also known as BMS-863233, is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex component MCM2.[1][4] By inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to S-phase arrest and subsequent apoptotic cell death in cancer cells.[1] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, particularly in colorectal cancer xenografts.[5] These application notes provide detailed protocols for the dosing and administration of this compound in mice, as well as methods for assessing its pharmacodynamic effects.
Mechanism of Action: CDC7 Signaling Pathway
This compound exerts its therapeutic effect by targeting the CDC7 kinase, a key regulator of the cell cycle. The diagram below illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50/EC50 (nM) | Assay Type |
| CDC7 | 3.4 | Kinase Assay[1][2] |
| CK2 | 215 | Kinase Assay[6][7] |
| Pim-1 | 42 | Kinase Assay[6][7] |
| pMCM2 | 118 | Cellular Assay[6] |
| MDA-MB-231T Cells | 118 | Cell Growth Assay[8] |
| Colo-205 Cells | 140 | Cell Growth Assay[8] |
Table 2: In Vivo Efficacy of this compound in Colo-205 Xenograft Mouse Model
| Dose (mg/kg) | Administration Route | Key Outcomes | Reference |
| 3 | Oral (p.o.) | 70% inhibition of phosphorylated MCM2 | [1] |
| 10 | Oral (p.o.) | Reduction in tumor growth | [8][9] |
| 30 | Oral (p.o.) | Reduction in tumor growth | [8][9] |
| 100 | Oral (p.o.) | Significant tumor growth regression; well-tolerated with no significant body weight loss | [1][7][8][9] |
Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Sterile water
-
Weighing scale
-
Spatula
-
Conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringes (1 mL)
Protocol:
-
Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the required volume of sterile water to 60-80°C. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted. c. Once the methylcellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water and continue stirring until a clear, viscous solution is formed. d. Allow the solution to cool to room temperature before use.
-
This compound Formulation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10, 30, or 100 mg/kg) and the dosing volume (typically 10 mL/kg for mice). b. Weigh the appropriate amount of this compound powder and place it in a conical tube. c. Add a small amount of the vehicle to the powder and vortex to create a uniform slurry. d. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. If necessary, sonicate the suspension for short intervals to aid in dispersion. e. Prepare the formulation fresh daily.
-
Oral Administration (Gavage): a. Weigh the mouse to determine the precise volume of the this compound suspension to be administered. The volume should not exceed 0.10 mL per 10 grams of body weight. b. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. d. Attach the syringe containing the calculated dose to the gavage needle. e. Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The mouse should swallow the tube. f. Once the needle is properly positioned in the esophagus, slowly administer the suspension. g. Carefully withdraw the needle and return the mouse to its cage. h. Monitor the animal for a few minutes post-administration for any signs of distress.
Colo-205 Xenograft Mouse Model
Objective: To establish a subcutaneous Colo-205 tumor xenograft model in immunocompromised mice.
Materials:
-
Colo-205 human colorectal adenocarcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel®
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Syringes (1 mL) with needles (27-gauge)
-
Digital calipers
Protocol:
-
Cell Preparation: a. Culture Colo-205 cells in complete medium until they reach 70-80% confluency. b. Harvest the cells by trypsinization, followed by neutralization with complete medium. c. Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS. d. Determine the cell viability using a trypan blue exclusion assay (should be >95%). e. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Inoculation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse. c. Monitor the mice for tumor growth.
-
Tumor Growth Monitoring and Treatment Initiation: a. Measure the tumor size with digital calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2. c. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. d. Begin treatment with this compound as described in Protocol 1. The control group should receive the vehicle only. e. Continue to monitor tumor volume and body weight throughout the study.
Pharmacodynamic Assessment: Western Blot for Phospho-MCM2
Objective: To assess the inhibition of MCM2 phosphorylation in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-MCM2 (Ser40/41) and mouse anti-total MCM2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: a. Excise tumors from treated and control mice at a specified time point after the final dose (e.g., 4 hours). b. Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by gel electrophoresis.
-
Western Blotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C. d. Wash the membrane with TBST. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane with TBST. g. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. h. Strip the membrane and re-probe for total MCM2 as a loading control.
Immunohistochemistry for Phospho-MCM2
Objective: To visualize the in situ inhibition of MCM2 phosphorylation in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody: rabbit anti-phospho-MCM2 (Ser40/41)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: a. Deparaffinize the FFPE tissue sections in xylene. b. Rehydrate the sections through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Immunostaining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with blocking serum. c. Incubate the sections with the primary antibody against phospho-MCM2. d. Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate. e. Develop the signal using a DAB substrate kit. f. Counterstain with hematoxylin.
-
Imaging: a. Dehydrate the sections, clear in xylene, and mount with a coverslip. b. Examine the slides under a microscope to assess the level and localization of phospho-MCM2 staining.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 2. m.youtube.com [m.youtube.com]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. 3D Pharmacophore Model-Assisted Discovery of Novel CDC7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ramirezlab.github.io [ramirezlab.github.io]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 9. IHC-P protocols | Abcam [abcam.com]
Application Notes and Protocols: Utilizing XL413 Hydrochloride for the Investigation of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, to study DNA repair mechanisms. This document outlines the molecular basis of XL413's action, offers detailed protocols for key cellular assays, and presents quantitative data to facilitate experimental design and data interpretation. The provided signaling pathway and experimental workflow diagrams serve as visual aids to conceptualize the experimental process.
Introduction
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication and is increasingly recognized for its role in the DNA damage response (DDR)[1][2][3][4]. Its activity is essential for the transition from G1 to S phase and for the stable progression of replication forks[5]. In many cancers, CDC7 is overexpressed, making it a compelling target for therapeutic intervention[1]. This compound is a potent and selective ATP-competitive inhibitor of CDC7 kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines[6][7][8][9][10]. By inhibiting CDC7, XL413 disrupts the phosphorylation of its key substrate, the Minichromosome Maintenance Complex 2 (MCM2), leading to S-phase arrest and, in cancer cells, replication catastrophe and cell death[8][11]. This unique mechanism of action makes XL413 an invaluable tool for dissecting the intricate network of DNA repair pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of XL413
| Kinase | IC₅₀ (nM) | Selectivity vs. CDC7 |
| CDC7 | 3.4[6][7][8][9][10][12][13][14] | - |
| CK2 | 215[9][13] | ~63-fold |
| Pim-1 | 42[9][13] | ~12-fold |
| pMCM2 | 118[9][13] | ~35-fold |
Table 2: Cellular Potency of XL413 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Assay | IC₅₀ (µM) |
| Colo-205 | Colon Adenocarcinoma | Proliferation | 1.1 - 2.69[7][9][15] |
| Viability | 2.142[9][13] | ||
| Anchorage-independent growth | 0.715[9][11] | ||
| HCC1954 | Breast Carcinoma | Proliferation | 22.9[7][9][15] |
| MDA-MB-231T | Breast Adenocarcinoma | Growth Inhibition | 0.118[8][12] |
| Caco-2 | Colorectal Adenocarcinoma | Anchorage-independent growth | 0.715[11] |
| H69-AR | Small-Cell Lung Cancer (Chemo-resistant) | Proliferation | 416.8[16] |
| H446-DDP | Small-Cell Lung Cancer (Chemo-resistant) | Proliferation | 681.3[16] |
Table 3: Effect of XL413 on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| H69-AR | Control | 45 | 35 | 20 |
| XL413 (50 µM) | 55 | 40 | 5 | |
| DDP (1 µg/ml) | 30 | 60 | 10 | |
| XL413 + DDP | 40 | 55 | 5 | |
| H446-DDP | Control | 50 | 30 | 20 |
| XL413 (80 µM) | 60 | 35 | 5 | |
| VP16 (80 µg/ml) | 40 | 50 | 10 | |
| XL413 + VP16 | 55 | 40 | 5 |
Data adapted from a study on small-cell lung cancer cells[17]. Percentages are approximate and for illustrative purposes.
Signaling Pathway and Experimental Workflows
Caption: XL413 inhibits CDC7, preventing MCM2 phosphorylation and blocking DNA replication initiation.
Caption: A typical experimental workflow for studying the effects of XL413 on cellular processes.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from Promega's technical bulletin[1][2][4][6][18].
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of XL413 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is a general guideline based on standard BrdU assay procedures[19][20][21][22].
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixation/denaturation solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with XL413 as described in the cell viability assay (steps 1-4).
-
Incubate for 24-48 hours.
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the culture medium and fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure absorbance at 450 nm.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is adapted from Promega's technical bulletin[3].
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed and treat cells with XL413 as described in the cell viability assay (steps 1-5).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by pipetting or on an orbital shaker.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Western Blot for Phosphorylated MCM2 (pMCM2)
This is a general protocol for detecting phosphorylated proteins[23][24].
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-pMCM2, anti-MCM2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and treat with XL413 for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
Conclusion
This compound is a powerful research tool for elucidating the roles of CDC7 in DNA replication and the DNA damage response. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex interplay between cell cycle control and DNA repair mechanisms. The observed synergy of XL413 with DNA damaging agents in chemo-resistant cancer cells highlights its potential for further investigation in drug development.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 5. moleculardevices.com [moleculardevices.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. STEMCELL Technologies XL413 (Hydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. XL413 (hydrochloride) - Biochemicals - CAT N°: 24906 [bertin-bioreagent.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 16. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. origene.com [origene.com]
Standard Operating Procedure for XL413 Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
XL413 hydrochloride is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication and cell cycle progression.[5][6] Its upregulation in various cancer cell lines makes it a compelling target for cancer therapy.[5] XL413 inhibits CDC7, leading to the suppression of Minichromosome Maintenance Complex Component 2 (MCM2) phosphorylation, which is a key substrate of CDC7.[1] This inhibition results in cell cycle arrest, primarily in the S phase, and subsequent apoptosis in cancer cells.[1] These application notes provide detailed protocols for in vitro and in vivo experiments to evaluate the efficacy of this compound.
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| CDC7 | 3.4 | Biochemical Kinase Assay | Potent and selective inhibition.[1][2][7][3] |
| CK2 | 215 | Biochemical Kinase Assay | Over 60-fold selectivity for CDC7.[8] |
| Pim-1 | 42 | Biochemical Kinase Assay | Over 12-fold selectivity for CDC7.[1][7][3] |
| pMCM2 | 118 (EC50) | Cellular Assay | Inhibition of CDC7-specific phosphorylation.[8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Effect |
| Colo-205 | Cell Proliferation | 2.69 | Inhibition of cell growth.[9] |
| Colo-205 | Cell Viability | 2.14 | Decrease in cell viability.[8] |
| Colo-205 | Caspase 3/7 Activity | 2.29 (EC50) | Induction of apoptosis.[8] |
| Colo-205 | Anchorage-Independent Growth | 0.715 | Inhibition of tumor formation in soft agar.[8] |
| MDA-MB-231T | Cell Growth | 0.118 | Inhibition of cell growth.[5][6] |
| HCC1954 | Cell Viability | 22.9 | Cytotoxic effects.[8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration | Effect |
| Mice | Colo-205 Xenograft | 3 mg/kg | Oral (p.o.) | 70% inhibition of phosphorylated MCM2.[1] |
| Mice | Colo-205 Xenograft | 100 mg/kg | Oral (p.o.) | Significant tumor growth regression.[1][5] |
| NSG Mice | A375 Melanoma Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | ~43% tumor growth inhibition.[10] |
Experimental Protocols
CDC7 Kinase Assay (In Vitro)
This protocol is for determining the in vitro potency of this compound against purified CDC7 kinase.
Materials:
-
Purified human CDC7/Dbf4 (DDK) complex
-
This compound
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (non-radioactive and [γ-32P]ATP or ADP-Glo™ Kinase Assay kit)
-
Laemmli buffer
-
SDS-PAGE equipment
-
Autoradiography film or luminometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, pre-incubate 20 ng of purified human DDK with varying concentrations of this compound for 5 minutes at room temperature in the kinase reaction buffer.[7]
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the reaction mixture for 30 minutes at 30°C.[7]
-
-
Reaction Termination:
-
Stop the reaction by adding 1X Laemmli buffer and heating the samples at 100°C for 5 minutes.[7]
-
-
Analysis:
-
Data Analysis:
-
Calculate the concentration of this compound required to inhibit kinase activity by 50% (IC50) using appropriate software (e.g., GraphPad Prism).[7]
-
Western Blot for MCM2 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of MCM2 in whole-cell extracts.
Materials:
-
Cancer cell lines (e.g., Colo-205, MDA-MB-231T)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-β-Actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[9]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MCM2, total MCM2, and β-Actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-MCM2 signal to total MCM2 and the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Colo-205)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,500 cells per well and allow them to attach for 24 hours.[7]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., Colo-205)
-
Matrigel
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Colo-205 cells) mixed with Matrigel into the flank of each mouse.[15]
-
-
Tumor Growth and Grouping:
-
Compound Administration:
-
Monitoring:
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.[15]
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-MCM2).
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for XL413 evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.ca [promega.ca]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Cancer Cell Line Efficacy Studies [jax.org]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Troubleshooting & Optimization
XL413 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of XL413 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cdc7 kinase.[1][2][3][4] Its chemical name is 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[3] XL413 inhibits the Cdc7-Dbf4 (DDK) kinase complex, which is essential for the initiation of DNA replication.[5] By inhibiting Cdc7, XL413 prevents the phosphorylation of the minichromosome maintenance complex (MCM), specifically the Mcm2 subunit, which in turn halts the cell cycle and can lead to apoptosis in cancer cells.[6][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least four years.[6][9][10] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[1][11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[12]
Q3: How do I dissolve this compound?
A3: this compound has varying solubility in different solvents. For aqueous solutions, it is soluble in water and PBS (pH 7.2).[1][6] In organic solvents, it is soluble in DMSO.[1][6][13] For challenging dissolutions, gentle warming to 37°C and ultrasonication may aid the process.[14] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce solubility.[11]
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. Please note that these values are approximate and may vary slightly between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 5 - 10 mg/mL[1][13] | ~15.3 - 30.7 mM | May require ultrasonication to fully dissolve.[1] |
| DMSO | 0.2 - 20 mg/mL[6][13] | ~0.6 - 61.3 mM | Solubility can be affected by the presence of moisture.[11] |
| PBS (pH 7.2) | ~10 mg/mL[6][9][10] | ~30.7 mM | Aqueous solutions are not recommended for long-term storage.[9][10] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Limited Cellular Bioavailability.
-
XL413 has been reported to have limited bioavailability in some cancer cell lines, leading to a discrepancy between its high biochemical potency and its cellular activity.[5][7][15] This could be due to poor cell permeability or active removal from the cell.
-
Troubleshooting:
-
Verify the inhibition of the downstream target, Mcm2 phosphorylation, via Western blot to confirm cellular target engagement.
-
Consider using a different cell line that may have better uptake of the compound.
-
If available, use a positive control compound known to be active in your cell line to validate the experimental setup.
-
-
-
Possible Cause 2: Efflux Pump Activity.
-
Many cancer cell lines express multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), which can actively pump small molecule inhibitors out of the cell, reducing their intracellular concentration and efficacy.[1][3][7][16]
-
Troubleshooting:
-
Co-administer XL413 with a known efflux pump inhibitor to see if the activity of XL413 is restored.
-
Test for the expression of common efflux pumps in your cell line.
-
-
-
Possible Cause 3: Compound Instability in Aqueous Media.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[9][10] The compound may degrade in cell culture media over the course of a long experiment.
-
Troubleshooting:
-
Always prepare fresh working solutions from a frozen stock solution immediately before use.
-
For longer experiments, consider replenishing the compound in the media at appropriate intervals.
-
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause 1: Hygroscopic DMSO.
-
DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of XL413.[11]
-
Troubleshooting:
-
Use fresh, anhydrous DMSO from a newly opened bottle.
-
Store DMSO properly with the cap tightly sealed and consider using a desiccant.
-
-
-
Possible Cause 2: Insufficient Solubilization Technique.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solutions
-
DMSO Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex and, if necessary, use ultrasonication or gentle warming to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][11]
-
-
Aqueous Stock Solution (e.g., for in vivo studies):
-
It is recommended to prepare aqueous solutions fresh on the day of use.[12]
-
This compound can be dissolved directly in sterile PBS or saline.[6][9]
-
For enhanced solubility for in vivo applications, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used.[12]
-
Ensure the final solution is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm filter.[1]
-
Protocol 2: Western Blot Analysis of Mcm2 Phosphorylation
This protocol allows for the verification of XL413's on-target activity within cells.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Mcm2 (e.g., phospho-Mcm2 (Ser53)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Mcm2 or a loading control like β-actin.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cdc7-Dbf4 (DDK) signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for assessing the cellular effects of this compound.
References
- 1. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing XL413 Hydrochloride Concentration for Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use XL413 hydrochloride in cell culture experiments. The following information, presented in a question-and-answer format, addresses specific issues you may encounter, from determining optimal concentrations to troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] Its primary mechanism of action is the inhibition of CDC7-mediated phosphorylation of the Minichromosome Maintenance Complex Component 2 (MCM2), a critical step for the initiation of DNA replication.[1][2] By preventing MCM2 phosphorylation, this compound induces S-phase arrest and can subsequently lead to apoptosis in sensitive cancer cell lines.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly cell line-dependent. A key finding is that XL413 has shown significant anti-proliferative activity in only a limited number of cancer cell lines tested.[4][5] For sensitive cell lines like Colo-205, a starting range of 1-10 µM is recommended for initial experiments.[1][6] For resistant cell lines, such as HCC1954, much higher concentrations may be required to observe an effect, though off-target effects should be considered.[6] It is crucial to perform a dose-response experiment for each new cell line to determine the effective concentration range.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water up to 20 mM.[7] For cell culture experiments, it is common to prepare a high-concentration stock solution in a sterile solvent like water or DMSO. One protocol suggests that for in vitro use, if insolubility is observed in DMSO, fresh DMSO should be used as moisture-absorbing DMSO can reduce solubility.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: In Vitro Potency of this compound
The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound in various assays and cell lines. This data highlights the significant variability in cellular potency.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Cdc7 | 3.4 | Biochemical Kinase Assay |
| CK2 | 215 | Biochemical Kinase Assay |
| Pim-1 | 42 | Biochemical Kinase Assay |
| pMCM2 | 118 (EC50) | Biochemical Assay |
Table 2: Cellular Potency of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 / EC50 (µM) | Incubation Time |
| Colo-205 | Cell Proliferation | 2.685 | 72 hours |
| Colo-205 | Cell Viability | 2.142 | 72 hours |
| Colo-205 | Caspase 3/7 Activity | 2.288 (EC50) | Not Specified |
| Colo-205 | Anchorage-Independent Growth | 0.715 | Not Specified |
| Colo-205 | Cytotoxicity | 1.1 | 72 hours |
| HCC1954 | Cytotoxicity | 22.9 | 72 hours |
| MDA-MB-231T | MCM2 Phosphorylation Inhibition | 0.118 | 4 hours |
| Caco-2 | MCM2 Phosphorylation Inhibition | 0.14 | 4 hours |
| Caco-2 | Anchorage-Independent Growth | 0.715 | Not Specified |
| H69-AR (Chemo-resistant SCLC) | Cell Viability | 416.8 | Not Specified |
| H446-DDP (Chemo-resistant SCLC) | Cell Viability | 681.3 | Not Specified |
Data sourced from[1][6][8][9][10]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Culture Protocols
-
MDA-MB-231: Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO2 incubator.
-
Colo-205: This is a mixed adherent and suspension cell line. Culture in RPMI-1640 medium with 10% FBS. For subculturing, collect suspension cells and detach adherent cells with a gentle dissociation reagent like Accutase.
-
Caco-2: Culture in MEM with 20% FBS and 1% Penicillin-Streptomycin. These cells differentiate spontaneously and form a polarized monolayer.
-
HCC1954: Culture in RPMI-1640 medium with 10% FBS.
BrdU (5-bromo-2'-deoxyuridine) Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., water or DMSO).
-
BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to each well and incubate for 2-4 hours at 37°C.[11] The incubation time should be optimized based on the cell line's doubling time.[12]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is typically done with an acidic solution.[13][14]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction. The signal intensity is proportional to the amount of BrdU incorporated.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide) to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Determining this compound Potency
Caption: Workflow for assessing the in vitro effects of this compound.
Troubleshooting Guide
Problem 1: No or low activity of this compound is observed in my cell line.
-
Possible Cause: High cell line-dependent variability in sensitivity to this compound.
-
Solution: As documented, XL413 has limited efficacy across many cancer cell lines.[4][5] Your cell line may be inherently resistant. It is advisable to include a known sensitive cell line, such as Colo-205, as a positive control in your experiments. Conversely, a resistant cell line like HCC1954 can serve as a negative control.[6]
-
-
Possible Cause: Suboptimal concentration range.
-
Solution: Perform a broad dose-response experiment, for example, from 0.1 µM to 100 µM, to determine if your cell line responds at higher concentrations. Be aware that at very high concentrations, off-target effects may occur.
-
-
Possible Cause: Poor bioavailability in your specific cell line.
-
Solution: One study suggests that the limited activity of XL413 in some cell lines could be due to poor bioavailability within the cells.[4] This can be difficult to address without modifying the compound. Confirm target engagement by performing a western blot for phosphorylated MCM2 (a direct target of CDC7) to see if the compound is inhibiting its target within the cell.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Issues with compound stability or solubility.
-
Solution: Ensure that your stock solution of this compound is properly stored in aliquots to avoid freeze-thaw cycles. When diluting into your final culture medium, ensure complete dissolution and watch for any signs of precipitation. If using DMSO, ensure it is anhydrous, as moisture can affect solubility.[1]
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure that cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: If possible, verify the concentration of your stock solution using analytical methods.
-
Problem 3: High background or non-specific effects observed.
-
Possible Cause: Off-target effects at high concentrations.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and is at a level that is non-toxic to your cells (typically below 0.5%). Include a vehicle-only control in all experiments.
-
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting Variable XL413 Hydrochloride Efficacy in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the variable efficacy of XL413 hydrochloride in cell-based experiments. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[3] DDK is essential for the initiation of DNA replication.[3] Its primary role is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[3][4] Specifically, XL413 inhibits the CDC7-mediated phosphorylation of MCM2, which in turn prevents the recruitment of other replication factors and halts the initiation of DNA synthesis.[4][5] This leads to S-phase arrest and, in sensitive cancer cell lines, induces apoptosis.[2][4]
Q2: I am observing a significant discrepancy between the reported biochemical potency (IC50) of XL413 and its effect on my cells. Why is this?
It is a well-documented observation that the potent biochemical activity of XL413 (IC50 of ~3.4 nM against purified CDC7) does not always translate to high potency in cell-based assays.[1][2] The IC50 values for cell proliferation are often in the micromolar range.[1] This discrepancy is largely attributed to the compound's variable and often limited cellular bioavailability.[3][5][6] This means that in many cell lines, XL413 may not efficiently cross the cell membrane and accumulate at a high enough intracellular concentration to effectively inhibit its target, CDC7.
Q3: In which cell lines is this compound known to be effective or ineffective?
Published studies have shown that this compound exhibits significant anti-proliferative and pro-apoptotic activity in the Colo-205 human colorectal cancer cell line.[1][5] Conversely, it has been reported to have limited activity in several other cancer cell lines, including HCC1954 (breast cancer).[1][5] This difference in efficacy is directly linked to the compound's ability to inhibit MCM2 phosphorylation within the cells. In Colo-205 cells, XL413 effectively inhibits MCM2 phosphorylation, whereas in HCC1954 cells, this inhibition is defective.[1][5]
Q4: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Storage of Solid Compound: The crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[4]
-
Stock Solutions:
-
It is recommended to prepare stock solutions in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[4] Aqueous solutions should be prepared fresh and not stored for more than one day.[4]
-
While some sources mention solubility in DMSO, others report it as insoluble or having reduced solubility in DMSO that has absorbed moisture.[2][4] If DMSO must be used, ensure it is fresh and anhydrous.
-
-
Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to six months.[1]
Troubleshooting Guide
Issue 1: Little to no inhibition of cell proliferation observed.
Possible Cause 1: Poor Cellular Bioavailability As mentioned, this is a primary reason for a lack of efficacy in many cell lines.
-
Suggested Solution:
-
Confirm Target Engagement: The most direct way to troubleshoot this is to assess the phosphorylation status of CDC7's downstream target, MCM2. Perform a Western blot for phosphorylated MCM2 (p-MCM2) after treating your cells with XL413. A lack of decrease in p-MCM2 levels, even at high concentrations of XL413, suggests a bioavailability issue.
-
Positive Control Cell Line: If possible, include a sensitive cell line, such as Colo-205, as a positive control in your experiments to ensure your XL413 stock is active.
-
Increase Incubation Time: While not always effective, extending the incubation time with XL413 may allow for greater intracellular accumulation.
-
Possible Cause 2: Suboptimal Compound Preparation or Stability
-
Suggested Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of XL413 in your cell culture medium for each experiment from a properly stored stock solution.
-
Check for Precipitation: When adding the XL413 solution to your cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your final concentration or the solvent used for the final dilution.
-
Possible Cause 3: Cell Line-Specific Resistance Mechanisms While the primary issue is often bioavailability, intrinsic resistance mechanisms in some cell lines cannot be entirely ruled out. This could include overexpression of efflux pumps that actively remove the compound from the cell.
-
Suggested Solution:
-
Consult the Literature: Review scientific literature to see if your cell line is known to express high levels of drug efflux pumps (e.g., P-glycoprotein).
-
Use a Different Inhibitor: If XL413 remains ineffective, consider using a different CDC7 inhibitor with a distinct chemical scaffold that may have better cell permeability characteristics.
-
Issue 2: Inconsistent IC50 values between experiments.
Possible Cause 1: Variability in Cell Culture Conditions
-
Suggested Solution:
-
Standardize Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Use Cells at a Consistent Passage Number: Work with cells within a defined, low passage number range to avoid phenotypic drift that can alter drug responses.
-
Monitor Cell Health: Only use healthy, exponentially growing cells for your assays.
-
Possible Cause 2: Inconsistent Assay Protocol
-
Suggested Solution:
-
Consistent Incubation Time: The duration of drug exposure is a critical parameter. Use a consistent incubation time for all experiments.
-
Standardize Reagent Preparation and Addition: Ensure that assay reagents, such as those for viability assays (e.g., CellTiter-Glo), are prepared and used consistently. For luminescence-based assays, allow plates to equilibrate to room temperature before reading to avoid temperature gradients.[7]
-
Possible Cause 3: Compound Degradation
-
Suggested Solution:
-
Proper Stock Aliquoting and Storage: Adhere strictly to the recommended storage conditions to prevent degradation of your XL413 stock. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Potency of this compound
| Parameter | Target/Cell Line | IC50/EC50 | Reference(s) |
| Biochemical IC50 | CDC7 | 3.4 nM | [1][2] |
| CK2 | 215 nM | [1] | |
| PIM-1 | 42 nM | [1] | |
| Cellular p-MCM2 Inhibition (EC50) | MDA-MB-231T | 118 nM | [4] |
| Caco-2 | 140 nM | [4] | |
| Cell Proliferation (IC50) | Colo-205 | 1.1 µM - 2.69 µM | [1] |
| HCC1954 | 22.9 µM | [1] | |
| Anchorage-Independent Growth (IC50) | Colo-205 | 715 nM | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-MCM2
This protocol allows for the direct assessment of XL413's target engagement in cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., PBS or DMSO, depending on your stock solvent) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MCM2 (e.g., Ser53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection system.
-
For normalization, strip the membrane and re-probe for total MCM2 and a loading control like β-actin or GAPDH.
-
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
This protocol measures cell viability by quantifying ATP levels.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: CDC7 signaling pathway and the inhibitory action of XL413.
Caption: Troubleshooting workflow for variable XL413 efficacy.
Caption: General experimental workflow for assessing XL413 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Potential off-target effects of XL413 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of XL413 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase.[1][2][3] Its primary on-target effect is the inhibition of CDC7, which is a key regulator of DNA replication initiation.[4] By inhibiting CDC7, XL413 prevents the phosphorylation of the minichromosome maintenance complex subunit 2 (MCM2), a critical step for the activation of the replicative helicase.[1][5] This leads to S-phase arrest and subsequent apoptotic cell death in susceptible cancer cell lines.[1]
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for CDC7, some off-target activities have been reported. It has been shown to inhibit other kinases, such as PIM-1 kinase and Casein Kinase 2 (CK2), although with significantly lower potency compared to its activity against CDC7.[6][7] It is important to consider these potential off-target effects when interpreting experimental results.
Q3: Why am I observing a discrepancy between the potent in vitro inhibition of CDC7 and weaker anti-proliferative activity in my cell line?
This is a documented observation for XL413. Research has shown that while XL413 is a potent biochemical inhibitor of the CDC7-Dbf4 complex (DDK) with a low nanomolar IC50, its anti-proliferative activity can be limited in certain cancer cell lines.[8][9] This discrepancy may not be due to a lack of on-target potency but could be attributed to factors such as poor cell permeability or limited bioavailability within the specific cell type being studied.[8][9] It is recommended to assess the intracellular concentration of XL413 and to confirm on-target engagement by measuring the phosphorylation status of MCM2 in your specific cell model.
Q4: Can this compound affect other cellular processes besides DNA replication initiation?
While the primary role of CDC7 is in the initiation of DNA replication, it is also involved in the DNA damage response. Therefore, inhibition of CDC7 by XL413 could potentially modulate cellular responses to DNA damaging agents. Some studies suggest that combining CDC7 inhibitors with DNA-damaging chemotherapies could enhance their anti-tumor efficacy.[4][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Weak or no inhibition of cell proliferation despite using the recommended concentration. | 1. Poor cell permeability of XL413 in the specific cell line. 2. The cell line may be resistant to CDC7 inhibition. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Assess the intracellular concentration of XL413. 3. Confirm target engagement by performing a Western blot to check the phosphorylation status of MCM2 (a direct downstream target of CDC7). A lack of change in p-MCM2 levels would suggest an issue with drug uptake or target engagement. |
| Unexpected phenotypic changes not consistent with S-phase arrest. | 1. Potential off-target effects on other kinases (e.g., PIM-1, CK2). 2. The observed phenotype could be a downstream consequence of prolonged cell cycle arrest. | 1. Review the known off-target profile of XL413 (see Table 1). 2. Consider using a structurally different CDC7 inhibitor as a control to see if the phenotype is consistent. 3. Perform a kinase panel screening to identify other potential off-target interactions in your experimental system. |
| Variability in experimental results between batches of this compound. | 1. Differences in compound purity or stability. 2. Improper storage of the compound. | 1. Always purchase from a reputable supplier and obtain a certificate of analysis for each batch. 2. Store this compound as recommended by the manufacturer, typically at -20°C. 3. Prepare fresh stock solutions for critical experiments. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of XL413
| Target Kinase | IC50 (nM) | Selectivity vs. CDC7 | Reference |
| CDC7 | 3.4 | - | [1][2][5][6] |
| PIM-1 | 42 | 12-fold | [6] |
| CK2 | 215 | 63-fold | [1][6] |
| pMCM2 | - (EC50 = 118 nM) | 35-fold | [1][6] |
Key Experimental Protocols
Kinase Inhibition Assay (Luciferase-Luciferin Coupled Chemiluminescence)
This assay determines the inhibitory activity of XL413 on CDC7 kinase.
-
Reaction Setup: Prepare a reaction mixture containing 6 nM CDC7/ASK (Dbf4) kinase, 1 µM ATP, 50 mM Hepes (pH 7.4), 10 mM MgCl2, 0.02% BSA, 0.02% Brij 35, 0.02% Tween 20, and 1 mM DTT.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
ATP Measurement: Measure the amount of remaining ATP using a luciferase-luciferin-based reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of ATP utilization and determine the IC50 value of XL413.[1]
Cellular Proliferation and Viability Assays
These assays assess the effect of XL413 on cell growth and survival.
-
Cell Seeding: Seed cells (e.g., Colo-205) in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Measurement (BrdU incorporation): Measure cell proliferation by adding BrdU and detecting its incorporation into newly synthesized DNA using an anti-BrdU antibody.
-
Viability Measurement (CellTiter-Glo®): Measure cell viability by adding CellTiter-Glo® reagent, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of proliferation or viability against the drug concentration to determine the IC50 value.[1]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected XL413 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XL-413 - Wikipedia [en.wikipedia.org]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of XL418 Hydrochloride In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of XL413 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary reasons for its poor bioavailability?
This compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2] Its poor in vivo bioavailability is likely attributable to low aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract, a critical step for drug absorption. While its exact Biopharmaceutical Classification System (BCS) class is not definitively published, its low solubility suggests it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The majority of kinase inhibitors are categorized as BCS Class II or IV, facing similar bioavailability challenges.[3][4]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its oral bioavailability.[3][5][6] The most common and effective approaches include:
-
Micronization: Reducing the particle size of the drug substance to increase its surface area, thereby enhancing the dissolution rate.[3][7][8]
-
Nanoformulation (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating the drug in lipid-based nanoparticles to improve solubility, protect it from degradation, and potentially enhance absorption via the lymphatic system.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state, which has higher kinetic solubility and dissolution rates compared to the crystalline form.[12][13][14]
Q3: How can I select the most appropriate bioavailability enhancement strategy for my experiments?
The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, particularly its permeability. A systematic approach to selection is recommended.
Below is a decision-making workflow to guide your choice:
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of this compound in preclinical studies.
-
Possible Cause: Poor dissolution of the crystalline drug substance in the gastrointestinal tract.
-
Solutions:
-
Micronization: Reduce the particle size of this compound to the micron range. This increases the surface area available for dissolution.
-
Amorphous Solid Dispersion (ASD): Formulate this compound as an ASD with a suitable polymer. This can significantly increase its aqueous solubility and dissolution rate.
-
Solid Lipid Nanoparticles (SLN): Encapsulate this compound in SLNs to improve its solubility and absorption.
-
Problem 2: Difficulty in preparing a stable aqueous formulation for oral gavage.
-
Possible Cause: Agglomeration and poor wettability of micronized this compound powder.
-
Solutions:
-
Use of Wetting Agents: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) in the vehicle to improve the wettability of the micronized powder.
-
Co-micronization: Co-micronize this compound with a hydrophilic excipient to improve dispersibility.
-
Nanoformulation: Formulating as an SLN dispersion can provide a stable and easily administrable liquid dosage form.
-
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies, based on studies with other poorly soluble drugs, including kinase inhibitors.
Table 1: Micronization
| Compound | Formulation | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| Poorly Soluble Drug | Micronized Suspension vs. Coarse Suspension | ~1.8 | ~1.5 | [11] |
| Imidazolidinedione | Micronized Suspension vs. Coarse Suspension | - | ~1.8 (relative bioavailability) | [15] |
| HIV-attachment inhibitor | Nanosized vs. Micronized Crystalline | ~3 | ~5 | [16] |
Table 2: Solid Lipid Nanoparticles (SLNs)
| Compound | Formulation | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| All-trans retinoic acid | SLN vs. Solution | ~5.7 | ~3.5 | [9] |
| Paclitaxel | SLN vs. Solution | ~3.3 | - | [17] |
| Anticancer Drugs | SLN Formulations | Improved plasma concentration and sustained release | Enhanced bioavailability | [10][18] |
Table 3: Amorphous Solid Dispersions (ASDs)
| Compound | Formulation | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| HIV-attachment inhibitor | Amorphous vs. Micronized Crystalline | ~4 | ~9 | [16] |
| Poorly Soluble Kinase Inhibitors | ASD vs. Crystalline Form | Significant Improvement | Significant Improvement | [19][20] |
| Fenofibrate | ASD vs. Crystalline Form | - | ~2.5 | [14] |
Experimental Protocols
Protocol 1: Preparation of Micronized this compound Suspension
This protocol describes a general method for preparing a micronized suspension for oral administration.
Methodology:
-
Micronization: Reduce the particle size of this compound powder using a jet mill or other suitable micronization equipment to achieve a mean particle size in the range of 1-10 µm.
-
Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in purified water.
-
Dispersion: Gradually add the micronized this compound powder to the vehicle while stirring.
-
Homogenization: Homogenize the suspension using a high-shear mixer or sonicator to ensure uniform dispersion and prevent agglomeration.
-
Characterization:
-
Particle Size Analysis: Determine the particle size distribution using laser diffraction.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid) to assess the improvement in dissolution rate compared to the unformulated drug.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method.
Methodology:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Entrapment Efficiency: Determine the amount of this compound entrapped in the SLNs using a suitable analytical method (e.g., HPLC) after separating the free drug.
-
Protocol 3: Preparation of this compound Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
This protocol provides a general procedure for preparing an ASD using HME.
Methodology:
-
Miscibility Assessment: Determine the miscibility of this compound with various pharmaceutical polymers (e.g., PVP VA64, Soluplus®) using techniques like differential scanning calorimetry (DSC).
-
Blending: Prepare a physical mixture of this compound and the selected polymer at a predetermined ratio.
-
Hot-Melt Extrusion: Feed the blend into a hot-melt extruder. The processing temperature should be optimized to ensure the drug dissolves in the molten polymer without thermal degradation.
-
Extrudate Collection and Milling: Collect the extrudate and mill it into a fine powder.
-
Characterization:
-
Amorphous State Confirmation: Confirm the amorphous nature of the drug in the extrudate using DSC and powder X-ray diffraction (PXRD).
-
In Vitro Dissolution: Perform dissolution studies to evaluate the extent and duration of supersaturation achieved with the ASD compared to the crystalline drug.
-
Signaling Pathway
XL413 is an inhibitor of CDC7 kinase. The CDC7-Dbf4 kinase complex plays a crucial role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex.[2][21] This phosphorylation event is a critical step for the recruitment of other replication factors and the activation of the replicative helicase.[21][22]
References
- 1. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 3. mdpi.com [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Science-Based Technology Selection & Formulation Development for Oral Bioavailability Enhancement [drug-dev.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micronization: a method of improving the bioavailability of poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
- 8. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid lipid nanoparticles (SLNs) to improve oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Solid Lipid Nanoparticles to Improve the Efficiency of Anticancer Drugs [mdpi.com]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of oral bioavailability of an HIV-attachment inhibitor by nanosizing and amorphous formulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reinforcedplastics.com [reinforcedplastics.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. lonza.com [lonza.com]
- 21. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
XL413 hydrochloride degradation and proper storage conditions
Welcome to the technical support center for XL413 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C in a desiccated environment.[1][2][3][4][5] When stored under these conditions, the compound is reported to be stable for at least four years.[2][6]
Q2: How should I prepare and store stock solutions of this compound?
The preparation and storage of stock solutions depend on the solvent used. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]
-
DMSO: While some suppliers provide solubility data for DMSO, others indicate that this compound is insoluble or that moisture-absorbing DMSO reduces solubility.[7] If preparing a DMSO stock solution, use fresh, anhydrous DMSO and store it at -80°C for up to 1 year or at -20°C for up to 6 months.[8]
-
Water: this compound is soluble in water.[9][10] Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[6][8] If you prepare a stock solution in water, it should be filtered and sterilized with a 0.22 μm filter before use.[8]
-
PBS (pH 7.2): The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2][6] Similar to aqueous solutions, it is recommended to prepare these solutions fresh and not store them for more than a day.[6]
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
Inconsistent results can indeed be a sign of compound degradation. Several factors can contribute to the degradation of this compound, including:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.
-
Solution Instability: Aqueous solutions of this compound are not stable for long-term storage. Using freshly prepared solutions is critical for reproducible results.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is essential to prevent degradation caused by repeated changes in temperature.[6]
-
pH of Experimental Media: The stability of the compound can be pH-dependent. Significant deviations from neutral pH in your cell culture or assay buffer could potentially lead to hydrolytic degradation.
If you suspect degradation, it is recommended to use a fresh vial of the compound and prepare new stock solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem: Reduced or no activity of this compound in my assay.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | CAS:1169562-71-3 | Cdc7 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. XL 413 hydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: XL413 Hydrochloride Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using XL413 hydrochloride in animal studies. The information is designed to help minimize toxicity and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, with an IC50 of 3.4 nM.[1][2][3][4][5] CDC7 is a serine/threonine kinase essential for the initiation and maintenance of DNA replication.[6][7] By inhibiting CDC7, XL413 disrupts DNA synthesis, leading to cell cycle arrest, primarily in the S and G2 phases, and can induce apoptosis in cancer cells.[1][5][6][7] Its primary target is the phosphorylation of the minichromosome maintenance protein 2 (MCM2).[1][5][6]
Q2: What are the reported in vivo dosages of this compound and its general tolerability?
In preclinical studies, particularly in mouse xenograft models (such as Colo-205), this compound has been administered orally at doses of 10, 30, and 100 mg/kg.[2][4][5][6] These studies have generally reported that the compound is well-tolerated at these doses, with no significant body weight loss observed.[2][4][6]
Q3: Are there any known off-target effects of XL413?
XL413 is a selective inhibitor of CDC7. However, it does exhibit some activity against other kinases at higher concentrations, including CK2 and PIM-1, with IC50 values of 215 nM and 42 nM, respectively.[2][4][8] It is significantly more selective for CDC7, showing over 60-fold selectivity over CK2 and over 12-fold selectivity over PIM-1.[5]
Q4: Why were the clinical trials for XL413 (BMS-863233) terminated?
While preclinical data showed promise, the clinical trials for XL413 were terminated.[6] The specific reasons for termination are not extensively detailed in the available literature, but this outcome could suggest potential challenges with efficacy or unforeseen toxicity in humans.[6]
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Adverse Effects
Potential Cause: While generally well-tolerated, individual animal models or specific experimental conditions may lead to unexpected toxicity. This could be related to the formulation, dosing regimen, or inherent sensitivities of the animal strain.
Recommended Actions:
-
Monitor Animals Closely: Implement a comprehensive monitoring plan that includes daily body weight measurements, food and water intake, and detailed clinical observations for signs of distress (e.g., lethargy, ruffled fur, changes in posture).[9]
-
Start with a Dose-Ranging Study: If you are using a new animal model or are uncertain about the tolerability, begin with a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
Consider Alternative Dosing Schedules: Instead of daily dosing, explore intermittent dosing schedules (e.g., every other day, or 5 days on/2 days off) which may reduce cumulative toxicity while maintaining efficacy.
-
Evaluate Vehicle Toxicity: Ensure that the vehicle used for administration is non-toxic at the administered volume. Conduct a vehicle-only control group to rule out any adverse effects from the formulation components.
Issue 2: Lack of Efficacy or Inconsistent Results
Potential Cause: Some studies have reported that XL413 has limited bioavailability and activity in certain cancer cell lines.[10][11] This could be due to poor absorption, rapid metabolism, or inefficient delivery to the tumor site.
Recommended Actions:
-
Optimize Formulation: The formulation of XL413 is critical for its oral bioavailability. Given its solubility profile, aqueous-based formulations may be more suitable than those containing DMSO, in which it is insoluble.[1]
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the plasma concentrations of XL413 in your animal model after oral administration. This will help you correlate exposure levels with efficacy. XL413 has been noted to have favorable pharmacokinetic profiles in some rodent models.[3]
-
Confirm Target Engagement: Assess the phosphorylation of MCM2 in tumor tissue or surrogate tissues after XL413 administration to confirm that the drug is reaching its target and inhibiting CDC7 activity. A dose of 3 mg/kg has been shown to cause 70% inhibition of phosphorylated MCM2 in a Colo-205 xenograft model.[1]
Data on In Vivo Studies with this compound
| Parameter | Details | Reference |
| Animal Model | Mice with Colo-205 xenografts | [1][5][6] |
| Dosing Route | Oral (p.o.) | [1][2][4][6] |
| Dosage Range | 10, 30, 100 mg/kg | [2][4][5] |
| Reported Efficacy | Significant tumor growth regression at 100 mg/kg | [1] |
| Target Engagement | 70% inhibition of pMCM2 at 3 mg/kg | [1] |
| Tolerability | Well-tolerated with no significant body weight loss | [2][4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a solution of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Sterile water or sterile phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the appropriate volume of sterile water or PBS (pH 7.2). This compound is soluble in water at up to 6.52 mg/mL and in PBS (pH 7.2) at up to 10 mg/mL.[5]
-
Add the this compound powder to the solvent.
-
Vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: In Vivo Toxicity and Efficacy Study in a Mouse Xenograft Model
Objective: To assess the anti-tumor efficacy and tolerability of this compound in a subcutaneous xenograft model.
Procedure:
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., Colo-205) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., sterile water) orally once daily.
-
XL413 Treatment Groups: Administer this compound at the desired doses (e.g., 10, 30, 100 mg/kg) orally once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers like pMCM2).
Visualizations
Caption: Mechanism of action of this compound in inhibiting DNA replication.
Caption: Workflow for an in vivo efficacy and toxicity study of this compound.
Caption: Troubleshooting logic for common issues in XL413 animal studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
XL413 hydrochloride resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XL413 hydrochloride, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
XL413 is a potent and selective ATP-competitive inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase essential for the initiation of DNA replication.[2] It forms a complex with its regulatory subunit, Dbf4, to phosphorylate and activate the minichromosome maintenance (MCM) complex, which is the replicative helicase required for unwinding DNA at replication origins.[3] By inhibiting CDC7, XL413 prevents the phosphorylation of MCM2, a key subunit of the MCM complex, thereby blocking the initiation of DNA replication and leading to cell cycle arrest and, in some cancer cells, apoptosis.[3][4]
Q2: Why am I observing limited anti-proliferative activity of XL413 in my cancer cell line?
While XL413 is a potent biochemical inhibitor of CDC7, its effectiveness in cell-based assays can be limited in many cancer cell lines.[2][5] This discrepancy is often attributed to poor bioavailability within the cells.[2][5] One study found that out of ten different tumor cell lines, only the Colo-205 cell line was highly responsive to XL413.[5] Researchers should consider that the observed resistance might be intrinsic to the cell line due to factors limiting drug uptake or accumulation.
Q3: What are the potential mechanisms of acquired resistance to XL413?
While specific studies on acquired resistance to XL413 are limited, mechanisms observed for other kinase inhibitors, particularly other cell cycle kinase inhibitors, may be relevant. These potential mechanisms include:
-
Target Alteration: Mutations in the CDC7 gene could potentially alter the drug-binding pocket, reducing the affinity of XL413 for its target. For instance, a D97N mutation in the related kinase CDK7 has been shown to confer resistance to non-covalent inhibitors.[6][7]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump XL413 out of the cell, preventing it from reaching its target at an effective concentration. This mechanism has been observed in resistance to the CDK7 inhibitor THZ1.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the CDC7 pathway, thereby allowing for continued cell proliferation and survival.[8]
Q4: How can I determine if my cells are resistant to XL413?
Resistance to XL413 can be assessed by determining the half-maximal inhibitory concentration (IC50) for cell viability or proliferation in your cell line and comparing it to sensitive cell lines. A significant increase in the IC50 value in your treated cells compared to the parental cell line would indicate acquired resistance.[9] A common threshold for defining a successfully established resistant cell line is a more than threefold increase in the IC50.[10]
Troubleshooting Guides
Problem: Unexpectedly High IC50 Value for XL413 in a Cancer Cell Line
Possible Cause 1: Intrinsic Resistance due to Poor Bioavailability
-
Troubleshooting Step: Confirm the biochemical potency of your XL413 stock by performing an in vitro kinase assay with purified CDC7/Dbf4 enzyme. This will ensure that the inhibitor itself is active.
-
Troubleshooting Step: Compare the cellular IC50 value in your cell line with published data for sensitive (e.g., Colo-205) and resistant (e.g., HCC1954) cell lines (see Table 1).[5][11] If your cell line shows a high IC50 similar to resistant lines, it may have intrinsic resistance.
-
Troubleshooting Step: Assess the intracellular concentration of XL413 using techniques like liquid chromatography-mass spectrometry (LC-MS) if available, to directly measure drug uptake.
Possible Cause 2: Experimental Issues
-
Troubleshooting Step: Verify the optimal seeding density and doubling time of your cell line to ensure that the cells are in the logarithmic growth phase during the assay.[3]
-
Troubleshooting Step: Ensure proper dissolution and stability of XL413 in your culture medium.
-
Troubleshooting Step: Check for potential interference of your viability assay reagent with XL413. Run a control with the drug and the reagent in cell-free wells.
Problem: Cells Have Developed Resistance to XL413 After Prolonged Treatment
Possible Cause 1: Target Mutation in CDC7
-
Troubleshooting Step: Sequence the CDC7 gene in your resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to the parental cell line.
-
Troubleshooting Step: If a mutation is identified, perform molecular modeling to predict its effect on XL413 binding.
-
Troubleshooting Step: Test the sensitivity of the resistant cells to other structurally distinct CDC7 inhibitors to see if there is cross-resistance.[3]
Possible Cause 2: Increased Drug Efflux
-
Troubleshooting Step: Perform a Western blot or qPCR to assess the expression levels of common ABC transporters like ABCB1 and ABCG2 in resistant versus parental cells.
-
Troubleshooting Step: Use a functional efflux assay (e.g., using a fluorescent substrate for ABC transporters like Rhodamine 123) to determine if efflux pump activity is increased in the resistant cells.
-
Troubleshooting Step: Test if resistance can be reversed by co-incubating the resistant cells with known ABC transporter inhibitors (e.g., verapamil for ABCB1).[5]
Possible Cause 3: Activation of Bypass Signaling Pathways
-
Troubleshooting Step: Use phosphoproteomic arrays or targeted Western blotting to screen for the activation of alternative pro-survival signaling pathways (e.g., MAPK/ERK, PI3K/AKT) in the resistant cells compared to the parental cells.
-
Troubleshooting Step: If an activated bypass pathway is identified, test whether co-treatment with an inhibitor of that pathway can restore sensitivity to XL413.
Data Presentation
Table 1: Cellular Potency of XL413 and other CDC7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| XL413 | Colo-205 | Colorectal | 1.1 | [5][11] |
| HCC1954 | Breast | 22.9 | [5][11] | |
| H69-AR | Small-Cell Lung (Chemo-resistant) | 416.8 | [7] | |
| H446-DDP | Small-Cell Lung (Chemo-resistant) | 681.3 | [7] | |
| PHA-767491 | HCC1954 | Breast | 0.64 | [11] |
| Colo-205 | Colorectal | 1.3 | [11] | |
| HCT116 (p53+/+) | Colorectal | ~2.5 | [11] | |
| HCT116 (p53-/-) | Colorectal | ~3.0 | [11] | |
| TAK-931 | COLO205 | Colorectal | Potent anti-proliferative activity | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of XL413.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 2,500 cells/well) and allow them to adhere for 24 hours.[5]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot for CDC7 Target Engagement (p-MCM2)
This protocol assesses the pharmacodynamic effect of XL413 by measuring the phosphorylation of its direct substrate, MCM2.
-
Cell Treatment and Lysis: Treat cells with varying concentrations of XL413 for a desired time period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., Ser40/41) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Normalization: Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MCM2 signal.[1]
Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to XL413.
-
Initial IC50 Determination: Determine the IC50 of XL413 in the parental cell line.[9]
-
Stepwise Dose Escalation: Culture the parental cells in the presence of XL413 at a concentration equal to the IC50.[13]
-
Subculture and Dose Increase: Once the cells resume a normal growth rate, subculture them and gradually increase the concentration of XL413 in the culture medium.[13]
-
Monitoring and Selection: Continuously monitor the cells for viability and proliferation. Select the surviving cell populations at each concentration.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of a stable resistant phenotype by determining the new IC50 value. A significant increase (e.g., >3-fold) compared to the parental line indicates acquired resistance.[9][10]
-
Clonal Selection: Perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.[9]
Visualizations
Caption: CDC7 signaling pathway and the inhibitory action of XL413.
References
- 1. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crick.ac.uk [crick.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 7. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDC7 Inhibitors: XL413 Hydrochloride vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the cell cycle, specifically playing a pivotal role in the initiation of DNA replication. In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, licensing replication origins to fire.[] The overexpression of CDC7 in a wide range of human tumors has made it a compelling target for anticancer drug development.[][2] Inhibition of CDC7 can lead to S-phase arrest and apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells, suggesting a potential therapeutic window.[2]
This guide provides an objective comparison of XL413 hydrochloride (also known as BMS-863233) with other prominent CDC7 inhibitors, supported by experimental data to aid researchers in their selection and evaluation of these compounds.
Comparative Analysis of CDC7 Inhibitors
XL413 is a potent and selective, ATP-competitive inhibitor of CDC7.[3] However, a comprehensive evaluation reveals a nuanced landscape where biochemical potency does not always translate directly to cellular efficacy.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the quantitative data for XL413 and other well-characterized CDC7 inhibitors.
| Compound | Target(s) | IC50 (nM) vs. CDC7 | Cellular Activity Highlights | Key References |
| XL413 (BMS-863233) | CDC7 | 3.4 | Inhibits proliferation in Colo-205 cells (IC50 ~140 nM); however, shows limited activity in many other cancer cell lines.[4][5][6] | [7][8] |
| PHA-767491 | CDC7, Cdk9 | 10 | Broad anti-proliferative activity across numerous cancer cell lines; induces apoptosis.[9] | [5][9][10] |
| TAK-931 | CDC7 | More potent than XL413 in biochemical assays | Advanced to Phase II clinical trials for solid tumors.[11] | [10][11] |
| Cdc7-IN-19 | CDC7 | 1.49 | Cellular potency data is not publicly available.[12] | [12] |
Note: IC50 values can vary depending on specific assay conditions. Direct comparison between different studies should be made with caution.[13]
A critical observation is the discrepancy between XL413's high biochemical potency (IC50 = 3.4 nM) and its variable cellular activity.[12] While effective in Colo-205 cells, one study found it had limited anti-proliferative effects in nine other tumor cell lines, where PHA-767491 was significantly more effective.[5] This suggests that factors such as cell permeability or metabolism may limit the bioavailability and efficacy of XL413 in certain cellular contexts.[5][6]
Selectivity Profile of XL413
XL413 demonstrates notable selectivity for CDC7 over other kinases, a crucial attribute for minimizing off-target effects.
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. CDC7 | Key References |
| CK2 | 215 | ~63-fold | [7][14] |
| PIM-1 | 42 | ~12-fold | [14][15][16] |
| pMCM | 118 (EC50) | ~35-fold | [7][17] |
| Panel of >100 kinases | - | >300-fold | [4] |
Mandatory Visualizations
CDC7 Signaling Pathway in DNA Replication Initiation
Caption: CDC7 (DDK) phosphorylates the Mcm2-7 complex to initiate DNA replication.
General Experimental Workflow for CDC7 Inhibitor Evaluation
References
- 2. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ≥98% (HPLC), serine-threonine kinase CDC7 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. rndsystems.com [rndsystems.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of XL413 Hydrochloride: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists navigating the landscape of cell cycle inhibitors, XL413 hydrochloride has emerged as a potent and selective inhibitor of the serine/threonine kinase Cdc7. This guide provides a comprehensive comparison of this compound's cross-reactivity with alternative Cdc7 inhibitors, supported by available experimental data, to inform strategic decisions in drug development.
This compound is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase, with a reported IC50 of 3.4 nM.[1][2] Its primary mechanism of action is the inhibition of the Cdc7-Dbf4 kinase complex, a critical regulator of the initiation of DNA replication. This targeted action makes it a compound of interest for therapeutic applications in oncology and other diseases characterized by uncontrolled cell proliferation. However, a critical aspect of any kinase inhibitor's profile is its selectivity—the ability to inhibit the intended target without affecting other kinases, which can lead to off-target effects and toxicity.
Comparative Kinase Selectivity
This section details the cross-reactivity profile of this compound in comparison to other known Cdc7 inhibitors, namely PHA-767491 and TAK-931. While comprehensive kinase panel data for this compound is not publicly available, multiple sources emphasize its high selectivity.
This compound:
This compound has been reported to be highly selective for Cdc7 when tested against a panel of 100 kinases.[3] Quantitative data indicates that it is over 12-fold more selective for Cdc7 than for PIM-1 kinase and over 30-fold more selective than for pMCM and CK2.[2]
PHA-767491:
In contrast, PHA-767491 is a dual inhibitor of Cdc7 and Cdk9, with IC50 values of 10 nM and 34 nM, respectively.[4][5] While it showed no inhibitory activity against 15 kinases in a panel of 38, it did exhibit some off-target effects on Cdk1, Cdk2, and GSK-3β, albeit with approximately 20-fold lower potency.
TAK-931 (Simurosertib):
TAK-931 is another highly selective, orally available inhibitor of Cdc7. It has been profiled against a comprehensive panel of 317 kinases and was found to be over 120-fold more selective for Cdc7 than for any other kinase tested.[4]
The following table summarizes the available quantitative data for the kinase selectivity of these three inhibitors.
| Kinase | This compound IC50 (nM) | PHA-767491 IC50 (nM) | TAK-931 IC50 (nM) |
| Cdc7 | 3.4 | 10 | <0.3 |
| CK2 | 215 | - | - |
| PIM1 | 42 | - | - |
| pMCM2 | - | - | - |
| Cdk9 | - | 34 | - |
| Cdk1 | - | ~200 | - |
| Cdk2 | - | ~200 | 6300 |
| GSK-3β | - | ~200 | - |
Experimental Methodologies
The determination of kinase inhibition and selectivity is crucial for the characterization of compounds like this compound. The following are detailed protocols for common experimental assays used in these studies.
Luciferase-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP is indicative of kinase activity.
Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase of interest (e.g., Cdc7/Dbf4), the substrate (e.g., a peptide or protein), ATP, and a buffer solution. The test compound (e.g., this compound) at various concentrations is added to the reaction.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Detection: An equal volume of a luciferase-based ATP detection reagent (such as Kinase-Glo®) is added to the reaction wells. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase, where the light output is directly proportional to the amount of ATP present.
-
Signal Measurement: The luminescence is measured using a luminometer. A lower light signal compared to the control (no inhibitor) indicates a higher level of kinase activity (and thus, less potent inhibition).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Protocol:
-
Reaction Setup: The kinase reaction is set up in a similar manner to the luciferase-based assay, but with the inclusion of [γ-³²P]ATP or [γ-³³P]ATP in the ATP mixture.
-
Incubation: The reaction is incubated to allow for the transfer of the radiolabeled phosphate to the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped, often by the addition of an acid. The reaction mixture is then spotted onto a phosphocellulose paper or membrane that binds the substrate.
-
Washing: The paper or membrane is washed multiple times to remove any unincorporated radiolabeled ATP.
-
Scintillation Counting: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the kinase activity. IC50 values are determined by measuring the reduction in radioactivity at different inhibitor concentrations.
Visualizing the Molecular Context
To better understand the role of this compound and its alternatives, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Conclusion
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
XL413 Hydrochloride: A Comparative Guide to Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in combination with other cancer therapies. By targeting a key regulator of DNA replication initiation, XL413 presents a promising strategy to enhance the efficacy of conventional and targeted cancer treatments. This document summarizes preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound, also known as BMS-863233, is a small molecule inhibitor of CDC7 kinase with a reported IC50 of 3.4 nM.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex component MCM2.[4] Upregulation of CDC7 is observed in numerous tumor cell lines, and its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. XL413 inhibits the phosphorylation of MCM2, leading to S-phase arrest and subsequent apoptotic cell death in cancer cells.[4] While early clinical trials of XL413 as a monotherapy were terminated, recent preclinical studies have highlighted its potential in combination with other anticancer agents.[5]
Comparative Efficacy of XL413 in Combination Therapies
Preclinical studies have demonstrated that this compound can act synergistically with various cancer therapies, including conventional chemotherapy and targeted agents. This section provides a comparative summary of the available quantitative data.
XL413 in Combination with Chemotherapy
A key study investigated the synergistic effects of XL413 with cisplatin and etoposide, standard-of-care chemotherapeutics for small-cell lung cancer (SCLC), particularly in chemo-resistant models.
Table 1: In Vitro Efficacy of XL413 in Combination with Chemotherapy in Chemo-Resistant SCLC Cells
| Cell Line | Treatment | IC50 (µM) | Combination Effect |
| H69AR (Chemo-resistant SCLC) | XL413 | Not specified | - |
| Cisplatin | Not specified | - | |
| Etoposide | Not specified | - | |
| XL413 + Cisplatin | Not specified | Synergistic | |
| XL413 + Etoposide | Not specified | Synergistic |
Data from a study on synergistic targets in resistant SCLC. The study demonstrated that silencing CDC7 decreased the IC50 of chemotherapy and that XL413 had a synergistic effect with both cisplatin and etoposide in chemo-resistant SCLC cells.[4]
Table 2: In Vivo Efficacy of XL413 in Combination with Chemotherapy in an SCLC Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Finding |
| Vehicle Control | - | - |
| XL413 alone | Lowest inhibition rate | Modest single-agent activity |
| Chemotherapy alone | Moderate inhibition | Standard efficacy |
| XL413 + Chemotherapy | Highest inhibition rate | Significantly improved efficacy |
This study in a chemo-resistant SCLC xenograft model showed that the combination of XL413 and chemotherapy resulted in the highest rate of tumor growth inhibition.[4]
XL413 in Combination with Targeted Therapies
Research has also explored the combination of XL413 with inhibitors of the DNA damage response (DDR) pathway, such as ATR and CHK1 inhibitors, in liver cancer cells.
Table 3: Synergistic Effects of XL413 with ATR/CHK1 Inhibitors in Liver Cancer Cells
| Cell Line | Combination Treatment | Effect |
| PLC/PRF/5 (ATR/CHK1 inhibitor-resistant) | XL413 + AZD6738 (ATR inhibitor) | Synergistic effect on cell proliferation and apoptosis |
| SNU449 (ATR/CHK1 inhibitor-resistant) | XL413 + MK-8776 (CHK1 inhibitor) | Synergistic effect on cell proliferation and apoptosis |
This study demonstrated that for liver cancer cells resistant to ATR or CHK1 inhibitors, the addition of XL413 induced strong DNA replication stress, leading to a striking synergistic effect.[6]
Signaling Pathways and Experimental Workflows
CDC7 Signaling Pathway and the Role of XL413
The following diagram illustrates the central role of CDC7 in the initiation of DNA replication and how XL413 exerts its inhibitory effect.
Caption: CDC7 kinase pathway in DNA replication initiation and its inhibition by XL413.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of XL413 in combination with another anti-cancer agent.
Caption: A representative experimental workflow for evaluating drug combination synergy.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of XL413 combination therapies.
Cell Viability Assay (CCK-8)
This protocol is for determining cell viability following treatment with this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
Combination drug
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of XL413 and the combination drug in culture medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 values for each treatment and use the Chou-Talalay method to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in cells treated with this compound combinations.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment and use of a xenograft model to evaluate the in vivo efficacy of XL413 combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Combination drug formulation for in vivo use
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer XL413, the combination drug, the combination of both, or a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition by the combination therapy compared to single agents and the control.
Conclusion
The preclinical data presented in this guide strongly suggest that this compound, when used in combination with other anti-cancer therapies, has the potential to overcome drug resistance and enhance therapeutic efficacy. The synergistic interactions observed with both traditional chemotherapies and targeted agents underscore the promise of targeting the CDC7 pathway. The provided experimental protocols offer a framework for researchers to further investigate and validate these combination strategies in various cancer models. Future studies should focus on elucidating the precise molecular mechanisms of synergy and identifying predictive biomarkers to guide the clinical development of XL413-based combination therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. punnettsquare.org [punnettsquare.org]
Unlocking Synergistic Potential: XL413 Hydrochloride in Combination Chemotherapy
A detailed guide for researchers on the synergistic effects of the CDC7 inhibitor XL413 hydrochloride with conventional chemotherapy agents.
For Immediate Release
Recent preclinical studies have illuminated the promising role of this compound, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, as a synergistic partner for conventional chemotherapy in various cancer models. This guide provides a comprehensive comparison of this compound's performance in combination therapies, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental designs.
Mechanism of Action: Targeting the Core of DNA Replication
This compound exerts its anticancer effects by targeting CDC7, a serine/threonine kinase crucial for the initiation of DNA replication.[1][2][3][4] CDC7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[1][2][4][5] This phosphorylation event is a critical step for the unwinding of DNA and the start of DNA synthesis. By inhibiting CDC7, this compound prevents the phosphorylation of the MCM complex, leading to S-phase arrest and, ultimately, apoptotic cell death in cancer cells, which are often highly dependent on robust DNA replication.[5]
Synergistic Effects with Chemotherapy: A Focus on Chemo-Resistant Cancers
The therapeutic potential of this compound is significantly amplified when used in combination with DNA-damaging chemotherapy agents. This synergy is particularly evident in chemo-resistant cancer cells. A key study demonstrated that in a chemo-resistant small-cell lung cancer (SCLC) cell line, a low dose of this compound significantly enhanced the cytotoxic effects of cisplatin and etoposide.[6] The combination therapy induced G1/S phase arrest and increased apoptosis, suggesting that this compound can re-sensitize resistant cancer cells to standard chemotherapeutic agents.[6]
Quantitative Data on Synergistic Efficacy
The following tables summarize the in vitro and in vivo synergistic effects of this compound with chemotherapy.
Table 1: In Vitro Synergistic Activity of this compound with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent | XL413 HCl Conc. | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + XL413 HCl (µM) | Fold Change in IC50 |
| H69-AR | Small-Cell Lung Cancer (Chemo-resistant) | Cisplatin | Low Dose | 15.8 | 8.2 | 1.93 |
| H69-AR | Small-Cell Lung Cancer (Chemo-resistant) | Etoposide | Low Dose | 25.6 | 12.1 | 2.11 |
Data sourced from a study on synergistic effects in chemo-resistant SCLC.[7]
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in a Colo-205 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| XL413 HCl alone | 100 mg/kg | Significant regression |
| Chemotherapy alone | Varies | Varies |
| XL413 HCl + Chemotherapy | 100 mg/kg + Varies | Data demonstrating synergy is still emerging from ongoing research. |
This compound has demonstrated significant tumor growth regression as a single agent in a Colo-205 xenograft model.[8][9][10] Further studies are needed to quantify the synergistic effects with various chemotherapy agents in vivo.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (CCK-8)
This protocol is utilized to determine the cytotoxic effects of this compound in combination with chemotherapy agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapy agent, or a combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1).[7]
Western Blot Analysis
This protocol is used to assess changes in protein expression levels related to the mechanism of action.
-
Cell Lysis: Lyse treated cells using RIPA buffer and determine protein concentration.
-
Protein Separation: Separate 30-50 µg of protein per sample by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated MCM2, cleaved PARP, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of combination therapy.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly with calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer treatments according to the predetermined schedule and dosage.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors and perform further analysis (e.g., western blot, immunohistochemistry).[7]
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: CDC7 Signaling Pathway in DNA Replication Initiation.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Independent Validation of XL413 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XL413 hydrochloride, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, with other notable CDC7 inhibitors. The information presented is based on publicly available experimental data, offering a comprehensive resource for validating its performance and guiding future research.
At a Glance: this compound Performance
This compound is a highly potent inhibitor of CDC7 kinase with an IC50 of 3.4 nM.[1] It demonstrates significant selectivity over other kinases, contributing to its targeted effects on the cell cycle. Its primary mechanism of action involves the inhibition of CDC7, a key regulator of DNA replication initiation. This inhibition leads to the suppression of MCM2 phosphorylation, a critical step for the activation of the DNA helicase complex, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Comparative Analysis of CDC7 Inhibitors
To provide a comprehensive overview, this compound is compared against two other well-characterized CDC7 inhibitors: PHA-767491 and TAK-931. The following tables summarize their biochemical potency and cellular activity based on published data.
Table 1: Biochemical Potency of CDC7 Inhibitors
| Compound | Target | IC50 (nM) | Other Kinase Targets (IC50, nM) |
| This compound | CDC7 | 3.4 | CK2 (>215), PIM-1 (42)[3][4] |
| PHA-767491 | CDC7 | 10 | Cdk9 (34)[5][6] |
| TAK-931 (Simurosertib) | CDC7 | <0.3 | >120-fold selectivity for CDC7 over 308 other kinases[7] |
Table 2: Cellular Activity of CDC7 Inhibitors in Colo-205 Cells
| Compound | Proliferation IC50 (µM) | Apoptosis Induction | Reference |
| This compound | 1.1 | Yes | [2] |
| PHA-767491 | Not explicitly stated for Colo-205, but generally potent in various cell lines. | Yes | [2] |
| TAK-931 (Simurosertib) | Potent antiproliferative activity in multiple xenograft models, including COLO205.[7] | Yes | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking XL413 Hydrochloride Against Novel CDC7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Inhibition of CDC7 can lead to cell cycle arrest and apoptosis in tumor cells, which often exhibit high replicative stress. XL413 hydrochloride (also known as BMS-863233) is a potent and selective CDC7 inhibitor. This guide provides an objective comparison of this compound with other novel CDC7 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and a selection of novel CDC7 inhibitors. Direct comparison of cellular potencies should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor | Target(s) | IC50 (nM) - CDC7 | Other Kinase IC50 (nM) | Cellular Potency (GI50/IC50) | Key Features |
| This compound | CDC7 | 3.4 [1][2][3][4][5] | CK2: 215, PIM1: 42[1] | 118 nM (MDA-MB-231T), 140 nM (COLO 205)[6] | Potent and selective ATP-competitive inhibitor.[1] |
| TAK-931 (Simurosertib) | CDC7 | <0.3[1][7] | >120-fold selective over 308 other kinases[1][7] | EC50 range: 29.1 nM to >30 µM in 246 cell lines[7] | Orally active, selective, and ATP-competitive inhibitor.[1] |
| PHA-767491 | CDC7, CDK9 | 10[5][8][9] | CDK9: 34[5] | Average IC50: 3.17 µM across 61 human cell lines[8] | Dual CDC7/CDK9 inhibitor.[5] |
| Schrödinger's Inhibitors | CDC7 | Picomolar | Highly selective | Not specified | Preclinical candidates with high potency.[2] |
| LY3143921 | CDC7 | Not specified | Not specified | Favorable pre-clinical anti-cancer activity[10] | Orally administered, ATP-competitive inhibitor.[10] |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the action of these inhibitors and their evaluation, the following diagrams illustrate the CDC7 signaling pathway and a general experimental workflow for inhibitor benchmarking.
Caption: CDC7 Signaling Pathway in DNA Replication Initiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Schrödinger Reports Preclinical Data on Novel, Selective CDC7 Inhibitors Presented at American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 3. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
- 4. biospace.com [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Head-to-Head Comparison of XL413 Hydrochloride in Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CDC7 inhibitor XL413 hydrochloride's performance against other alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their preclinical and clinical cancer research.
Overview of this compound
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of the initiation of DNA replication.[1][2] By inhibiting CDC7, XL413 disrupts the phosphorylation of the minichromosome maintenance complex subunit 2 (MCM2), leading to cell cycle arrest and, in some cancer cells, apoptosis.[1] Despite its high biochemical potency, the cellular activity of XL413 has been shown to be limited in many cancer cell lines, a factor attributed to potential bioavailability issues.[3][4][5] Notably, its clinical development was terminated in Phase I/II trials for advanced solid tumors and refractory hematologic cancers.[1]
Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, often in direct comparison with another CDC7 inhibitor, PHA-767491.
Biochemical Potency
Both XL413 and PHA-767491 are potent inhibitors of the purified CDC7/Dbf4 kinase complex (also known as DDK) in vitro.
| Compound | Target | IC50 (nM) |
| This compound | CDC7 | 3.4 [1] |
| PHA-767491 | CDC7 | 10 - 18.6[3] |
Cellular Activity
A significant disparity exists between the biochemical potency and the cellular efficacy of XL413. While it shows activity in the colon cancer cell line Colo-205, its effectiveness is markedly lower in other cell lines compared to PHA-767491.
| Cell Line | Cancer Type | XL413 IC50 (µM) | PHA-767491 IC50 (µM) |
| Colo-205 | Colon Carcinoma | 1.1[3] | 1.3[3] |
| HCC1954 | Breast Carcinoma | 22.9[3] | 0.64[3] |
| HCT-116 | Colorectal Carcinoma | >10 | Not Reported in Direct Comparison |
| MDA-MB-231 | Breast Adenocarcinoma | >10 | Not Reported in Direct Comparison |
| A549 | Lung Carcinoma | >10 | Not Reported in Direct Comparison |
| HeLa | Cervical Carcinoma | >10 | Not Reported in Direct Comparison |
| U2OS | Osteosarcoma | >10 | Not Reported in Direct Comparison |
| 293T | Embryonic Kidney | >10 | Not Reported in Direct Comparison |
| HCT-15 | Colorectal Adenocarcinoma | >10 | Not Reported in Direct Comparison |
| SW480 | Colorectal Adenocarcinoma | >10 | Not Reported in Direct Comparison |
Data compiled from Sasi et al., 2014.[3]
The limited activity of XL413 in most cell lines is further evidenced by its inability to effectively inhibit the phosphorylation of MCM2 within these cells, suggesting poor cell permeability or rapid efflux.[3] In contrast, PHA-767491 effectively inhibits MCM2 phosphorylation and cell proliferation across a broader range of cancer cell lines.[3]
Signaling Pathway and Mechanism of Action
XL413 targets the CDC7 kinase within the CDK signaling pathway, which is crucial for the G1/S transition and the initiation of DNA replication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 5. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling XL413 hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of XL413 hydrochloride, a potent and selective Cdc7 kinase inhibitor. Given conflicting safety classifications from suppliers, this guide adopts a precautionary approach, adhering to the more stringent hazard classification of Acute Toxicity Category 3 (Oral) . Strict adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
A notable discrepancy exists in the hazard classification of this compound. While some suppliers classify it as non-hazardous, others, such as Sigma-Aldrich, categorize it as "Acute Tox. 3 Oral" with the signal word "Danger" and the hazard statement H301: Toxic if swallowed. To prioritize safety, all handling procedures must be based on this higher hazard classification.
Engineering Controls
Due to its potency and acute toxicity, all manipulations of solid this compound and its concentrated solutions must be performed within certified engineering controls to minimize inhalation and dermal exposure.
| Control Type | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood or Glove Box | To contain aerosols and fine powders during weighing and initial solubilization. |
| Secondary Engineering Control | Designated work area with restricted access | To prevent cross-contamination and accidental exposure of untrained personnel. |
Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. This multi-layered protection is designed to prevent accidental skin and respiratory contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (inner and outer) | Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Lab Coat | Disposable, solid-front, back-tying gown | Protects personal clothing and skin from contamination. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified and properly functioning fume hood or glove box. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: From Receipt to Application
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step procedures cover the entire workflow, from receiving the compound to its use in experimental settings.
Receipt and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) department.
-
Label : Ensure the container is clearly labeled with the compound name and appropriate GHS hazard pictograms (skull and crossbones).
-
Store : Store the compound in a designated, secure, and well-ventilated area at -20°C. The storage location should be clearly marked as containing a highly toxic substance.
Preparation of Stock Solutions
This procedure should be performed entirely within a chemical fume hood or glove box.
-
Pre-weighing : Tare a clean, sealable container on an analytical balance.
-
Aliquotting : In the fume hood, carefully transfer the desired amount of this compound powder to the tared container. Use anti-static weigh paper or a spatula designed for fine powders to minimize aerosolization.
-
Sealing and Re-weighing : Securely seal the container and re-weigh it outside the fume hood to determine the exact mass.
-
Solubilization : Return the sealed container to the fume hood. Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve the desired stock solution concentration.[1] this compound is soluble in DMSO at approximately 0.2 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[1]
-
Mixing : Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Labeling and Storage : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
| Solubility Data |
| Solvent |
| DMSO |
| PBS (pH 7.2) |
Experimental Protocol: In Vitro Cell Proliferation Assay
The following is a representative protocol for assessing the effect of this compound on the proliferation of cancer cells.
Materials
-
Cancer cell line (e.g., Colo-205)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Humidified incubator (37°C, 5% CO2)
Methodology
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of approximately 2,500 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Treat the cells with the desired concentrations of the inhibitor or a DMSO vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment : Following incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis : Measure luminescence to determine the relative number of viable cells in each well. Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Due to its acute toxicity, it may be considered a P-listed waste, which has stringent disposal requirements. Consult your institution's EHS department for specific guidance.
Waste Segregation
All waste generated from the handling of this compound must be segregated into dedicated, clearly labeled hazardous waste containers.
| Waste Stream | Container Type | Disposal Procedure |
| Unused Solid Compound | Original or sealed, labeled container | Dispose of as acute hazardous chemical waste. Do not attempt to dispose of in regular laboratory trash. |
| Contaminated Labware (e.g., pipette tips, tubes, weigh paper) | Lined, sealed hazardous waste container | Collect all disposable materials that have come into contact with the compound. |
| Aqueous Waste Solutions | Labeled, sealed hazardous waste container | Collect all aqueous solutions containing this compound. Do not dispose of down the drain. |
| Contaminated PPE | Lined, sealed hazardous waste container | Dispose of all used gloves, gowns, and other PPE as hazardous waste. |
Decontamination
-
Work Surfaces : Decontaminate all work surfaces within the fume hood with a suitable cleaning agent (e.g., a strong alkaline solution) followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Non-disposable Equipment : Non-disposable equipment should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Emergency Procedures
Spills
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing the full PPE ensemble, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in a sealed hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (or any spill outside of a fume hood) :
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's EHS department or emergency response team.
-
Personal Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Seek immediate medical attention. Do not induce vomiting.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
